molecular formula C14H19NO7 B15596178 Menisdaurin

Menisdaurin

Cat. No.: B15596178
M. Wt: 313.30 g/mol
InChI Key: UTHVFIKQCUKKQW-UHFFFAOYSA-N
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Description

Menisdaurin is a useful research compound. Its molecular formula is C14H19NO7 and its molecular weight is 313.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO7/c15-4-3-7-1-2-8(17)5-9(7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-3,8-14,16-20H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHVFIKQCUKKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC(=CC#N)C1OC2C(C(C(C(O2)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Menisdaurin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisdaurin (B1234387) is a naturally occurring cyanogenic glucoside that has garnered interest within the scientific community. This technical guide provides an in-depth overview of the known botanical sources of this compound, its distribution within these plants, and detailed methodologies for its extraction and quantification. Quantitative data from various studies have been compiled and presented for comparative analysis. Furthermore, this document outlines experimental workflows and the biosynthetic pathway of this compound, visualized through detailed diagrams to facilitate a deeper understanding of its biochemistry and analytical processing.

Natural Sources and Distribution of this compound

This compound was first isolated in the 1970s from Menispermum dauricum, the plant from which it derives its name.[1] Since its initial discovery, the compound has been identified in a variety of other plant species across different families. The distribution of this compound can vary significantly between species and even within different parts of the same plant.

The primary plant families and species known to contain this compound are:

  • Menispermaceae:

    • Menispermum dauricum (Dahurian Moonseed): Found in both the vines and rhizomes of the plant.[1]

  • Aquifoliaceae:

    • Ilex aquifolium (European Holly): Present in the ripe fruits.

  • Boraginaceae:

    • Tiquilia species: Notably abundant in Tiquilia canescens and also found in Tiquilia plicata.[1]

  • Euphorbiaceae:

    • Flueggea virosa[1]

  • Sterculiaceae:

    • Guazuma ulmifolia

  • Betulaceae:

    • Ostrya virginiana

Quantitative Distribution of this compound

Currently, publicly available quantitative data on the concentration of this compound in its various natural sources is limited. The table below summarizes the available information. Further research is required to establish more precise quantitative levels in different plant tissues and at various developmental stages.

Plant SpeciesFamilyPlant Part(s)This compound ContentReference
Menispermum dauricumMenispermaceaeRhizomes, VinesNot specified[1]
Ilex aquifoliumAquifoliaceaeRipe FruitsNot specified
Tiquilia canescensBoraginaceaeLeavesMajor nitrile glucoside
Tiquilia plicataBoraginaceaeNot specifiedPresent
Flueggea virosaEuphorbiaceaeNot specifiedPresent[1]
Guazuma ulmifoliaSterculiaceaeNot specifiedPresent
Ostrya virginianaBetulaceaeNot specifiedPresent

Experimental Protocols

Extraction of this compound

The following protocol is a generalized procedure based on common phytochemical extraction techniques and information regarding the isolation of similar glycosides. Specific optimization may be required depending on the plant matrix.

Objective: To extract this compound from plant material for subsequent purification and analysis.

Materials:

Procedure:

  • Maceration: Suspend the dried, powdered plant material in 80% methanol at room temperature. The ratio of plant material to solvent should be approximately 1:10 (w/v).

  • Extraction: Stir the mixture for 24-48 hours.

  • Filtration: Filter the extract through cheesecloth and then filter paper to remove solid plant debris.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

  • Lyophilization: Freeze-dry the concentrated extract to remove any remaining water.

  • Preliminary Purification (Optional): The crude extract can be subjected to preliminary purification using column chromatography on a non-polar resin (e.g., Diaion HP-20). Elute with a stepwise gradient of water to methanol to remove highly polar and non-polar impurities.

  • Fractionation: The fraction containing this compound can be further purified by silica gel column chromatography using a gradient of chloroform and methanol or ethyl acetate and methanol.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) and a suitable visualization reagent (e.g., p-anisaldehyde-sulfuric acid) to identify the fractions containing this compound.

Extraction_Workflow Start Dried, Powdered Plant Material Maceration Maceration with 80% Methanol Start->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Lyophilization Lyophilization Concentration->Lyophilization Crude_Extract Crude this compound Extract Lyophilization->Crude_Extract Column_Chromatography Column Chromatography (e.g., Diaion HP-20, Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pure_this compound Purified this compound TLC_Analysis->Pure_this compound

Caption: General workflow for the extraction and purification of this compound.
Quantitative Analysis of this compound

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a suitable method for the quantification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation and quantification.

Objective: To quantify the concentration of this compound in a plant extract.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

Chromatographic Conditions (Suggested Starting Point):

  • Mobile Phase: A gradient of acetonitrile and water. A typical starting gradient could be:

    • 0-5 min: 5% Acetonitrile

    • 5-25 min: 5% to 40% Acetonitrile (linear gradient)

    • 25-30 min: 40% Acetonitrile (isocratic)

    • 30-35 min: 40% to 5% Acetonitrile (linear gradient)

    • 35-40 min: 5% Acetonitrile (isocratic for column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the this compound standard (typically in the range of 210-230 nm for nitriles).

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve a known weight of the dried plant extract in the mobile phase or a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the calibration standards and the sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC_Quantification_Workflow Start Plant Extract & this compound Standard Preparation Prepare Calibration Standards & Sample Solutions Start->Preparation HPLC_Analysis HPLC-UV Analysis Preparation->HPLC_Analysis Data_Acquisition Data Acquisition (Peak Area) HPLC_Analysis->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify this compound in Sample Calibration_Curve->Quantification Result This compound Concentration Quantification->Result

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Signaling and Biosynthetic Pathways

As of the current literature, specific signaling pathways in which this compound is directly involved have not been elucidated. The biological activities of many cyanogenic glucosides are often attributed to the release of hydrogen cyanide upon enzymatic hydrolysis, which can act as a defense mechanism against herbivores.

The biosynthesis of cyanogenic glucosides, in general, proceeds from amino acid precursors. While the specific pathway for this compound has not been fully detailed, a putative biosynthetic pathway can be proposed based on the general pathway for cyanogenic glycosides derived from tyrosine, which is structurally related to the aglycone of this compound.

Putative_Biosynthesis_Pathway Tyrosine L-Tyrosine Intermediate1 N-Hydroxytyrosine Tyrosine->Intermediate1 Cytochrome P450 Intermediate2 p-Hydroxyphenylacetaldoxime Intermediate1->Intermediate2 Cytochrome P450 Intermediate3 p-Hydroxyphenylacetonitrile Intermediate2->Intermediate3 Cytochrome P450 Intermediate4 α-Hydroxyphenylacetonitrile (Mandelonitrile) Intermediate3->Intermediate4 Hydroxynitrile Lyase Menisdaurin_Aglycone_Modification Series of Modifications (Hydroxylation, etc.) Intermediate4->Menisdaurin_Aglycone_Modification Hydroxylation/ Other enzymes Glucosylation UDP-Glucose Glucosyltransferase This compound This compound Glucosylation->this compound Menisdaurin_Aglycone_Modification->Glucosylation

Caption: Putative biosynthetic pathway of this compound.

Conclusion

This compound is a cyanogenic glucoside found in a select number of plant species. This guide has provided a summary of its known natural sources and a framework for its extraction and quantification. The lack of extensive quantitative data and detailed studies on its biological activity highlights areas for future research. The provided protocols and diagrams serve as a foundational resource for scientists and researchers interested in further investigating this natural compound. The development of validated, high-throughput analytical methods will be crucial for accurately determining its prevalence and for exploring its potential pharmacological applications.

References

A Technical Guide to the Biological Activities of Menisdaurin Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of Menisdaurin, a cyanoglucoside isolated from various plant sources. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key experimental workflows to support further research and development efforts.

Anti-inflammatory Activity of this compound

This compound has demonstrated notable anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.

Quantitative Data: COX-2 Inhibition
CompoundTargetIC50 ValueInhibition PercentageConcentration
This compoundCOX-20.46 µM49.34%100 µM
Experimental Protocol: Cyclooxygenase-2 (COX-2) Inhibition Assay

A common method for determining COX-2 inhibitory activity is through a fluorometric or liquid chromatography-tandem mass spectrometry (LC-MS-MS) based assay.

Principle: The assay measures the enzymatic activity of COX-2 in converting arachidonic acid to prostaglandin (B15479496) H2 (PGH2), which is then further converted to other prostaglandins. The inhibitory effect of a test compound is determined by quantifying the reduction in prostaglandin production.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Arachidonic acid (substrate)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Celecoxib, Indomethacin)

  • 96-well microplate

  • Plate reader (fluorometric or LC-MS-MS system)

Procedure:

  • Enzyme Preparation: Reconstitute the human recombinant COX-2 enzyme in a suitable buffer and keep on ice.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing COX Assay Buffer, hematin, and L-epinephrine.

  • Inhibitor Addition: Add the test compound (this compound) at various concentrations to the designated wells. Include wells for a positive control inhibitor and a vehicle control (solvent only).

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except for the background control.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells simultaneously.

  • Measurement:

    • Fluorometric Assay: Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes. The rate of increase in fluorescence is proportional to COX-2 activity.

    • LC-MS-MS Assay: After a specific reaction time (e.g., 2 minutes), terminate the reaction by adding an acid (e.g., 2.0 M HCl). Analyze the samples for the amount of prostaglandin E2 (PGE2) produced using LC-MS-MS.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for COX-2 Inhibition Assay

COX2_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Prepare COX-2 Enzyme Add_Enzyme Add COX-2 Enzyme Enzyme_Prep->Add_Enzyme Reaction_Mix Prepare Reaction Mixture (Buffer, Hematin, Epinephrine) Add_Inhibitor Add this compound to Plate Reaction_Mix->Add_Inhibitor Inhibitor_Prep Prepare this compound Dilutions Inhibitor_Prep->Add_Inhibitor Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Add_Substrate Add Arachidonic Acid Pre_Incubate->Add_Substrate Measure Measure Product Formation (Fluorescence or LC-MS/MS) Add_Substrate->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for determining the COX-2 inhibitory activity of this compound.

Anti-Hepatitis B Virus (HBV) Activity of this compound

This compound has also been investigated for its potential to inhibit the replication of the Hepatitis B virus.

Quantitative Data: Anti-HBV Activity
CompoundCell LineAssayInhibition PercentageConcentration
This compoundHepG2.2.15HBeAg Secretion64%10 µg/mL
Experimental Protocol: Anti-HBV Assay in HepG2.2.15 Cells

Principle: The HepG2.2.15 cell line is a human hepatoblastoma cell line that is stably transfected with the HBV genome and constitutively secretes HBV viral particles and antigens (HBsAg and HBeAg). The antiviral activity of a test compound is evaluated by measuring the reduction in the levels of these viral markers in the cell culture supernatant.

Materials:

  • HepG2.2.15 cells

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Lamivudine)

  • 96-well cell culture plates

  • Enzyme-linked immunosorbent assay (ELISA) kits for HBsAg and HBeAg

  • Reagents for DNA extraction and quantitative real-time PCR (qPCR) for HBV DNA

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include wells for a positive control and a vehicle control.

  • Incubation: Incubate the cells for a specific period (e.g., 5 days).

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • Antigen Quantification (ELISA):

    • Quantify the levels of HBsAg and HBeAg in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions.

  • HBV DNA Quantification (qPCR):

    • Extract viral DNA from the cell culture supernatants.

    • Quantify the HBV DNA copy number using a specific primer and probe set for a conserved region of the HBV genome by real-time PCR.

  • Cytotoxicity Assay (e.g., MTT assay):

    • In a parallel plate, assess the cytotoxicity of the test compound on HepG2.2.15 cells to ensure that the observed antiviral effect is not due to cell death.

  • Data Analysis:

    • Calculate the percentage of inhibition of HBsAg, HBeAg, and HBV DNA for each concentration of this compound compared to the vehicle control.

    • If a dose-response is observed, calculate the IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values. The selectivity index (SI = CC50/IC50) can then be determined.

Experimental Workflow for Anti-HBV Assay

Anti_HBV_Assay cluster_cell_culture Cell Culture cluster_analysis Analysis cluster_results Results Seed_Cells Seed HepG2.2.15 Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Incubate Incubate for 5 days Treat_Cells->Incubate Cytotoxicity Assess Cytotoxicity (MTT) Treat_Cells->Cytotoxicity Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Quantify HBsAg & HBeAg (ELISA) Collect_Supernatant->ELISA qPCR Quantify HBV DNA (qPCR) Collect_Supernatant->qPCR Calculate_Inhibition Calculate % Inhibition ELISA->Calculate_Inhibition qPCR->Calculate_Inhibition Determine_IC50_CC50 Determine IC50 & CC50 Cytotoxicity->Determine_IC50_CC50 Calculate_Inhibition->Determine_IC50_CC50

Caption: Workflow for assessing the anti-HBV activity of this compound.

Signaling Pathways

Currently, there is a lack of specific published data detailing the signaling pathways directly modulated by this compound. The observed anti-inflammatory and antiviral activities suggest potential interactions with pathways such as the NF-κB and MAPK signaling cascades, which are known to be involved in inflammation and viral replication. Further research is required to elucidate the precise molecular mechanisms of this compound.

Proposed Investigational Workflow for Signaling Pathway Analysis

Signaling_Pathway_Analysis cluster_pathway_investigation Pathway Investigation Cell_Treatment Treat Cells with this compound Western_Blot Western Blot for Key Signaling Proteins (e.g., p-p65, p-ERK) Cell_Treatment->Western_Blot Reporter_Assay Reporter Gene Assay (e.g., NF-κB Luciferase) Cell_Treatment->Reporter_Assay Gene_Expression Gene Expression Analysis (RT-qPCR or RNA-seq) Cell_Treatment->Gene_Expression Data_Analysis Analyze Pathway Modulation Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis Gene_Expression->Data_Analysis Mechanism_Elucidation Elucidate Mechanism of Action Data_Analysis->Mechanism_Elucidation

Caption: Proposed workflow for investigating the effects of this compound on cellular signaling pathways.

Menisdaurin: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisdaurin, a cyanoglucoside first isolated from Menispermum dauricum, has demonstrated notable biological activities, particularly as an antiviral and anti-inflammatory agent. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action. By consolidating quantitative data, detailing experimental methodologies, and visualizing putative signaling pathways, this document serves as a comprehensive resource for researchers engaged in the study and development of this compound and its derivatives as potential therapeutic agents. While direct molecular targets are still under investigation, evidence suggests that its efficacy may stem from the modulation of key inflammatory and viral response pathways.

Introduction

This compound is a naturally occurring glycoside and nitrile found in several plant species, including Menispermum dauricum, European holly (Ilex aquifolium), and Bruguiera gymnorrhiza.[1][2] Structurally, it features a cyclohexylideneacetonitrile (B1615479) aglycone linked to a glucose moiety. Initial studies have highlighted its potential as an antiviral agent, specifically against the Hepatitis B virus (HBV). Furthermore, emerging evidence points towards its role as an anti-inflammatory compound, suggesting a multi-faceted mechanism of action that could be therapeutically relevant. This guide aims to synthesize the available scientific data to provide a detailed overview of this compound's bioactivity.

Quantitative Bioactivity Data

The biological effects of this compound and its related compounds have been quantified in several studies. The following tables summarize the key efficacy and cytotoxicity data.

Table 1: Anti-Hepatitis B Virus (HBV) Activity of this compound and Related Compounds

CompoundEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Cell LineSource
This compound5.1 ± 0.2> 100> 19.6HepG2 2.2.15[1]
This compound B48.3 ± 3.5> 100> 2.1HepG2 2.2.15[1]
This compound C75.4 ± 4.1> 100> 1.3HepG2 2.2.15[1]
This compound D33.7 ± 2.8> 100> 3.0HepG2 2.2.15[1]
Coclauril8.2 ± 0.5> 100> 12.2HepG2 2.2.15[1]
Menisdaurilide87.7 ± 5.8> 100> 1.1HepG2 2.2.15[1]

Table 2: Anti-Inflammatory Activity of this compound

AssayIC50 (µM)Positive ControlIC50 (µM) of ControlSource
Cyclooxygenase-2 (COX-2) Inhibition0.46Indomethacin0.24

Putative Mechanism of Action: Intersection of Antiviral and Anti-inflammatory Pathways

While the precise molecular targets of this compound are yet to be fully elucidated, its demonstrated anti-HBV and anti-inflammatory activities suggest a mechanism that likely involves the modulation of host cellular signaling pathways critical for both viral replication and the inflammatory response. A plausible hypothesis is that this compound exerts its effects through the inhibition of pro-inflammatory pathways, such as NF-κB and MAPK, which are often co-opted by viruses to facilitate their replication.

Inhibition of Pro-Inflammatory Signaling Pathways

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling cascade is a central regulator of inflammation and immune responses. Many viruses, including HBV, are known to activate the NF-κB pathway to promote their own replication and to induce a chronic inflammatory state. Natural products with antiviral properties frequently exhibit inhibitory effects on this pathway. Daurisoline, an alkaloid also isolated from Menispermum dauricum, has been shown to inhibit the NF-κB signaling pathway. This suggests that other compounds from the same plant, such as this compound, may share similar mechanisms.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus (HBV) Virus (HBV) IKK IKK Virus (HBV)->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB NF-κB_active NF-κB IκB->NF-κB_active Releases Menisdaurin_Inhibition Menisdaurin_Inhibition->IKK Inhibits This compound This compound This compound->Menisdaurin_Inhibition Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF-κB_active->Pro_inflammatory_Genes Induces Viral_Replication Viral Replication Pro_inflammatory_Genes->Viral_Replication Supports

Proposed inhibition of the NF-κB pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling pathways (including ERK, JNK, and p38) are crucial for regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis. Viruses often manipulate these pathways to create a favorable environment for their replication. The anti-inflammatory activity of this compound, demonstrated by its inhibition of COX-2, an enzyme whose expression is regulated by MAPK signaling, suggests that this compound may interfere with this cascade.

MAPK_Pathway Viral_Stress Viral Infection / Inflammatory Stimuli MAPKKK MAPKKK Viral_Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2) Transcription_Factors->Gene_Expression This compound This compound This compound->MAPK Inhibits

Hypothesized modulation of the MAPK signaling cascade by this compound.

Experimental Protocols

The following protocols provide a general framework for the key experiments used to characterize the bioactivity of this compound.

Anti-HBV Activity Assay using HepG2 2.2.15 Cells

This assay is designed to determine the 50% effective concentration (EC50) of this compound against Hepatitis B virus replication.

  • Cell Line: HepG2 2.2.15 cells, a human hepatoblastoma cell line that stably expresses and secretes HBV particles.

  • Methodology:

    • Cell Seeding: Seed HepG2 2.2.15 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a positive control (e.g., Lamivudine) and a negative control (vehicle).

    • Incubation: Incubate the plates for 6-8 days, replacing the medium with fresh compound-containing medium every 2-3 days.

    • Supernatant Collection: After the incubation period, collect the cell culture supernatants.

    • Quantification of HBV DNA: Extract viral DNA from the supernatants. Quantify the amount of HBV DNA using a real-time quantitative PCR (qPCR) assay targeting a conserved region of the HBV genome.

    • Data Analysis: Calculate the percentage of inhibition of HBV DNA replication for each concentration of this compound compared to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Anti_HBV_Workflow Seed_Cells Seed HepG2 2.2.15 cells in 96-well plate Add_Compound Add serial dilutions of this compound Seed_Cells->Add_Compound Incubate Incubate for 6-8 days Add_Compound->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant Extract_DNA Extract viral DNA Collect_Supernatant->Extract_DNA qPCR Quantify HBV DNA by qPCR Extract_DNA->qPCR Calculate_EC50 Calculate EC50 value qPCR->Calculate_EC50

Workflow for determining the anti-HBV activity of this compound.
Cytotoxicity Assay

This assay is performed to determine the 50% cytotoxic concentration (CC50) of this compound.

  • Cell Line: HepG2 cells (or the same cell line used for the antiviral assay).

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

    • Compound Treatment: Treat the cells with the same serial dilutions of this compound used in the antiviral assay.

    • Incubation: Incubate for the same duration as the antiviral assay.

    • Cell Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a lactate (B86563) dehydrogenase (LDH) release assay.

    • Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the vehicle control. Determine the CC50 value from the dose-response curve.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

  • Assay Type: Enzyme inhibition assay (cell-free or cell-based).

  • Methodology (Cell-free):

    • Reaction Mixture: Prepare a reaction mixture containing purified recombinant human COX-2 enzyme, a heme cofactor, and arachidonic acid (the substrate) in a suitable buffer.

    • Inhibitor Addition: Add varying concentrations of this compound or a positive control (e.g., Indomethacin) to the reaction mixture.

    • Incubation: Incubate the mixture at 37°C for a specified time to allow the enzymatic reaction to proceed.

    • Detection: Measure the production of prostaglandin (B15479496) E2 (PGE2), a major product of the COX-2 reaction, using an enzyme-linked immunosorbent assay (ELISA) kit.

    • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound. Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

This compound presents a promising natural product scaffold for the development of novel antiviral and anti-inflammatory therapeutics. The available data strongly support its anti-HBV activity with a favorable selectivity index. While the precise mechanism of action is still under investigation, a plausible hypothesis involves the modulation of host inflammatory signaling pathways, such as NF-κB and MAPK, which are intimately linked to viral replication.

Future research should focus on:

  • Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct molecular targets of this compound within the host cell or the virus.

  • Pathway Validation: Conducting experiments to directly measure the effect of this compound on the activation of NF-κB, MAPK, and other relevant signaling pathways in the context of HBV infection. This would involve techniques such as western blotting for phosphorylated signaling proteins and reporter gene assays.

  • In Vivo Efficacy: Evaluating the in vivo efficacy and safety of this compound in animal models of HBV infection and inflammation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its bioactivity and to optimize its potency and pharmacokinetic properties.

A deeper understanding of this compound's mechanism of action will be instrumental in advancing its development as a potential therapeutic agent.

References

Menisdaurin: A Comprehensive Technical Guide on its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisdaurin is a naturally occurring cyanogenic glycoside that has garnered significant interest within the scientific community due to its potential therapeutic properties, notably its anti-hepatitis B virus (HBV) activity. This technical guide provides an in-depth overview of the history of its discovery and isolation, detailed experimental protocols for its extraction and purification, comprehensive spectroscopic data for its characterization, and an exploration of its biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Isolation History

This compound was first isolated in 1978 by Takahashi, Matsuzawa, and Takani from the methanol (B129727) extract of the dried rhizomes of Menispermum dauricum DC., a plant used in traditional medicine.[1] The compound was named after the plant genus from which it was first identified. Subsequent studies have reported the presence of this compound in other plant species, including Flueggea virosa and plants from the genus Ilex (holly).

The initial structural elucidation revealed this compound to be a glycoside containing a nitrile group.[1] Further stereochemical studies, including X-ray crystallography, have since definitively established its absolute configuration. A significant advancement in the study of this compound was the successful enzymatic hydrolysis to yield its aglycone, menisdaurigenin, which has allowed for more detailed structure-activity relationship studies.

Physicochemical Properties

This compound is a crystalline solid with the following properties:

PropertyValueReference
Molecular FormulaC₁₄H₁₉NO₇[1]
Molecular Weight313.30 g/mol [1]
Melting Point175-176 °C[1]
AppearanceColorless needles[1]

Experimental Protocols

General Isolation and Purification of this compound

The following protocol is a generalized procedure based on established methods for the extraction and purification of this compound from plant material.

dot

Caption: General workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: Dried and powdered plant material (e.g., rhizomes of Menispermum dauricum) is exhaustively extracted with methanol at room temperature.

  • Concentration: The methanol extract is filtered and concentrated under reduced pressure to yield a crude residue.

  • Liquid-Liquid Extraction: The residue is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to remove non-polar and moderately polar impurities. This compound typically remains in the aqueous or ethyl acetate fraction.

  • Column Chromatography: The fraction containing this compound is subjected to column chromatography on silica (B1680970) gel.

  • Elution: The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Crystallization: Fractions containing pure this compound are combined, and the solvent is evaporated. The resulting solid is recrystallized from a suitable solvent system (e.g., methanol-ethyl acetate) to yield pure, colorless needles of this compound.

Enzymatic Hydrolysis of this compound

To obtain the aglycone of this compound (menisdaurigenin), enzymatic hydrolysis can be performed.

dot

Caption: Enzymatic hydrolysis of this compound to its aglycone.

Methodology:

  • This compound is dissolved in a suitable buffer solution (e.g., acetate buffer, pH 5.0).

  • β-glucosidase is added to the solution.

  • The mixture is incubated at an optimal temperature (e.g., 37 °C) for a specified period (e.g., 24-48 hours).

  • The reaction is monitored by TLC or HPLC to confirm the consumption of this compound and the formation of menisdaurigenin.

  • The aglycone is then extracted with an organic solvent (e.g., ethyl acetate) and purified by chromatography.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (500 MHz, CD₃OD) ¹³C-NMR (125 MHz, CD₃OD)
δ (ppm) Assignment
7.25 (d, J=10.5 Hz, 1H)H-2
6.25 (dd, J=10.5, 4.5 Hz, 1H)H-3
4.90 (d, J=7.8 Hz, 1H)H-1'
4.55 (m, 1H)H-6
4.20 (m, 1H)H-4
3.90 (dd, J=12.0, 2.0 Hz, 1H)H-6'a
3.70 (dd, J=12.0, 5.5 Hz, 1H)H-6'b
3.40-3.50 (m, 3H)H-2', H-3', H-4'
3.35 (m, 1H)H-5'
2.40 (m, 1H)H-5a
2.10 (m, 1H)H-5b
--
--
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands:

Wavenumber (cm⁻¹)Assignment
~3400O-H stretching (hydroxyl groups)
~2210C≡N stretching (nitrile)
~1650C=C stretching (alkene)
~1070C-O stretching (glycosidic bond)
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) of this compound typically shows a prominent ion corresponding to the sodium adduct [M+Na]⁺.

Biological Activity: Anti-Hepatitis B Virus (HBV) Potential

This compound and its derivatives have demonstrated significant in vitro activity against the Hepatitis B virus. While the precise mechanism of action is still under investigation, studies on structurally related natural products suggest a potential mode of action. A plausible hypothesis is that this compound may interfere with viral replication by modulating host cell signaling pathways that are crucial for the HBV life cycle.

One such proposed mechanism involves the downregulation of hepatocyte nuclear factors (HNFs), which are essential for HBV gene expression and replication.

dot

Anti_HBV_Pathway This compound This compound HNFs Hepatocyte Nuclear Factors (e.g., HNF4α, HNF3β) This compound->HNFs Inhibits HBV_Promoters HBV Promoters/Enhancers HNFs->HBV_Promoters Activates HBV_Transcription HBV RNA Transcription HBV_Promoters->HBV_Transcription HBV_Replication HBV Replication HBV_Transcription->HBV_Replication

Caption: Putative signaling pathway for the anti-HBV activity of this compound.

This proposed pathway suggests that this compound may inhibit the activity or expression of HNFs, leading to a reduction in the transcription of HBV genes and subsequently inhibiting viral replication. Further research is required to validate this hypothesis and fully elucidate the molecular targets of this compound in the context of HBV infection.

Conclusion and Future Perspectives

This compound stands out as a promising natural product with significant potential for the development of novel antiviral agents. This technical guide has provided a comprehensive overview of its discovery, isolation, and characterization. The detailed experimental protocols and spectroscopic data herein serve as a valuable resource for researchers. Future research should focus on elucidating the precise mechanism of its anti-HBV activity, exploring its structure-activity relationships through the synthesis of analogues, and conducting preclinical studies to evaluate its therapeutic potential. The unique chemical scaffold of this compound offers a promising starting point for the design and development of new and effective treatments for chronic Hepatitis B.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Menisdaurin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the first total synthesis of the cyanogenic glucoside, (-)-Menisdaurin. The synthesis, developed by Alexandre Walther, represents a significant achievement in natural product synthesis and offers a framework for the preparation of Menisdaurin and its analogs for further biological evaluation. This compound has garnered interest due to its potential biological activities, including anti-hepatitis B virus (HBV) properties.[1][2]

Introduction to this compound

This compound is a naturally occurring cyanogenic glucoside first isolated from Menispermum dauricum. Its structure features a cyclohexene (B86901) core, a nitrile group, and a glucose moiety. The absolute stereochemistry of natural (-)-Menisdaurin has been established as (Z,4S,6R).[1][3] The total synthesis of this molecule is a key step towards enabling further investigation of its therapeutic potential and for the synthesis of related compounds for structure-activity relationship (SAR) studies.

Overall Synthetic Strategy

The first total synthesis of (-)-Menisdaurin was a 10-step linear sequence commencing from a derivative of 7-oxanorbornanone.[4] The overall strategy focused on the stereoselective construction of the aglycone, followed by a glycosidation reaction to introduce the glucose unit. A pivotal moment in the synthesis was the successful implementation of a nucleophilic epoxide ring-opening to install a key hydroxyl group with the correct stereochemistry.[4] The synthesis culminated in the formation of (-)-Menisdaurin with a 3% overall yield.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the first total synthesis of (-)-Menisdaurin.

ParameterValueReference
Total Number of Steps10[4]
Overall Yield3%[4]
Glycosidation Step Yield80%[4]

Experimental Workflows and Methodologies

The following sections detail the key stages of the this compound total synthesis. While the full experimental details from the original publication are not publicly available, the following protocols are based on the reported strategy and general organic synthesis principles.

1. Synthesis of the Aglycone Precursor

The synthesis begins with a derivative of 7-oxanorbornanone and proceeds through a series of transformations to construct the core structure of the this compound aglycone. A key sequence in this process involves the formation and subsequent regioselective opening of an epoxide.

experimental_workflow start 7-Oxanorbornanone Derivative intermediate1 Epoxide Intermediate start->intermediate1 Several Steps intermediate2 Protected Aglycone intermediate1->intermediate2 Nucleophilic Opening & Further Steps This compound (-)-Menisdaurin intermediate2->this compound Glycosidation & Deprotection

Caption: High-level overview of the total synthesis of (-)-Menisdaurin.

2. Key Step: Nucleophilic Epoxide Opening

A crucial step in the synthesis is the regio- and stereoselective opening of an epoxide ring. This was achieved under almost neutral conditions, which was a novel finding at the time.[4] The reaction proceeds via an intramolecular attack, and the use of zinc iodide was found to improve yields.[4]

epoxide_opening epoxide Epoxide Intermediate hemimercaptal Hemimercaptal Formation epoxide->hemimercaptal Phenylthio Group intramolecular_attack Intramolecular Nucleophilic Attack hemimercaptal->intramolecular_attack Iodine or ZnI2 opened_product Ring-Opened Product intramolecular_attack->opened_product reduction Reduction opened_product->reduction Removal of Phenylthio Group alcohol Desired Alcohol reduction->alcohol

Caption: Conceptual workflow for the nucleophilic opening of the epoxide intermediate.

Experimental Protocol: General Procedure for Nucleophilic Epoxide Opening

Note: This is a generalized protocol. The specific reagents, stoichiometry, and reaction conditions for the synthesis of this compound would need to be optimized.

  • Hemimercaptal Formation: To a solution of the epoxy ketone in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran), add a thiol (e.g., thiophenol) at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Ring Opening: To the solution containing the hemimercaptal, add a Lewis acid such as zinc iodide or elemental iodine. The reaction mixture is stirred at room temperature until the intramolecular cyclization is complete, as indicated by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the ring-opened product.

  • Reductive Desulfurization: The resulting phenylthio group can be removed under reducing conditions, such as with Raney nickel or tin hydrides, to yield the desired alcohol.

3. Glycosidation and Final Steps

The final stages of the synthesis involve the coupling of the protected aglycone with a suitable glucose donor, followed by global deprotection to yield natural (-)-Menisdaurin. The glycosidation step was reported to proceed with a high yield of 80%.[4]

glycosidation aglycone Protected Aglycone glycosylation Glycosylation (80% yield) aglycone->glycosylation glucose_donor Activated Glucose Donor glucose_donor->glycosylation protected_this compound Protected This compound glycosylation->protected_this compound deprotection Deprotection protected_this compound->deprotection This compound (-)-Menisdaurin deprotection->this compound

Caption: The final glycosidation and deprotection steps in the synthesis of (-)-Menisdaurin.

Experimental Protocol: General Glycosidation Procedure (Schmidt Glycosylation)

Note: This is a generalized protocol. The specific glucose donor, protecting groups, and promoter for the this compound synthesis would need to be determined from the full publication.

  • Preparation of Reactants: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected aglycone acceptor and the glycosyl donor (e.g., a trichloroacetimidate-activated glucose donor) in a dry, aprotic solvent (e.g., dichloromethane).

  • Initiation of Reaction: Cool the solution to a low temperature (e.g., -40 °C to 0 °C). Add a catalytic amount of a Lewis acid promoter (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature slowly and stir until the starting materials are consumed, as monitored by TLC.

  • Work-up: Quench the reaction by adding a base (e.g., triethylamine (B128534) or pyridine). Dilute the mixture with the organic solvent and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected this compound.

  • Deprotection: The protecting groups on the glucose moiety and the aglycone are removed in a final step (e.g., using sodium methoxide (B1231860) for acetate (B1210297) groups and a suitable deprotection strategy for other protecting groups) to afford (-)-Menisdaurin.

Conclusion

The total synthesis of (-)-Menisdaurin from a 7-oxanorbornanone derivative is a notable example of strategic natural product synthesis. The key transformations, including a novel epoxide ring-opening and an efficient glycosidation, provide a pathway to access this biologically active molecule. For researchers aiming to replicate or build upon this synthesis, obtaining the full experimental details from the original publication by Alexandre Walther is essential for a successful outcome. The protocols provided herein are illustrative of the general methodologies that were likely employed.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of Menisdaurin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Menisdaurin, a cyanogenic glycoside with potential biological activities. The following sections detail the chemical structure, quantitative NMR data, and a comprehensive experimental protocol for acquiring and processing 1D and 2D NMR spectra of this compound.

Chemical Structure of this compound

This compound is a cyclohexylideneacetonitrile (B1615479) derivative containing a glucose moiety. Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR techniques.

Figure 1: Chemical Structure of this compound.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. This data was reported from spectra acquired in DMSO-d₆ at a proton frequency of 600 MHz and a carbon frequency of 150 MHz[1].

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, DMSO-d₆) [1]

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
22.13m
31.55m
41.65m
52.01m
64.39t4.2
85.28s
1'4.25d7.8
2'2.97t8.4
3'3.12m
4'3.05m
5'3.19m
6'a3.65dd11.4, 5.4
6'b3.42m

Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, DMSO-d₆) [1]

PositionChemical Shift (δ) ppm
1118.4
233.6
321.0
424.5
536.1
677.9
7165.8
895.8
1'102.3
2'73.4
3'76.8
4'69.8
5'77.2
6'60.9

Experimental Protocols

This section provides a detailed methodology for the NMR spectroscopic analysis of this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Other deuterated solvents such as methanol-d₄ (CD₃OD) or chloroform-d (B32938) (CDCl₃) may be used, but chemical shifts will vary.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added. Tetramethylsilane (TMS) can be used for referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following parameters are recommended for a 600 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

Table 3: Recommended NMR Instrument Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency600 MHz150 MHz
Pulse Programzg30zgpg30
SolventDMSO-d₆DMSO-d₆
Temperature298 K (25 °C)298 K (25 °C)
Acquisition Time~ 2-3 s~ 1-2 s
Relaxation Delay2 s2 s
Number of Scans16-641024-4096
Spectral Width12-16 ppm200-240 ppm
Data Acquisition and Processing
  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • 1D ¹H Spectrum: Acquire the ¹H NMR spectrum using the parameters outlined in Table 3.

  • 1D ¹³C Spectrum: Acquire the ¹³C NMR spectrum. A proton-decoupled sequence is standard.

  • 2D NMR Spectra (for structural confirmation):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and connecting different spin systems.

  • Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra manually or automatically.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm) or an internal standard (TMS: δ = 0.00 ppm).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR spectroscopic analysis of this compound.

Menisdaurin_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim, Tune) transfer->setup acq_1d 1D NMR (1H, 13C) setup->acq_1d acq_2d 2D NMR (COSY, HSQC, HMBC) setup->acq_2d ft Fourier Transform acq_1d->ft acq_2d->ft phase_base Phasing & Baseline Correction ft->phase_base reference Referencing phase_base->reference assign Spectral Assignment reference->assign structure Structure Elucidation/ Confirmation assign->structure

Caption: Workflow for NMR Analysis of this compound.

Signaling Pathways

Currently, there is limited specific information available in the public domain detailing the direct signaling pathways modulated by this compound. While some related cyanogenic glycosides and phytochemicals have been reported to exhibit anti-inflammatory and anti-cancer properties, the precise molecular targets and pathways for this compound have not been elucidated. Further research is required to understand its mechanism of action at the molecular level.

The following diagram represents a generalized logical flow for investigating the biological activity of a natural product like this compound, from initial screening to pathway analysis.

Bioactivity_Investigation_Flow cluster_pathway Mechanism of Action Studies start Isolated this compound screen In vitro Bioactivity Screening (e.g., Anti-inflammatory, Cytotoxicity) start->screen active Activity Confirmed? screen->active inactive No Significant Activity active->inactive No target_id Target Identification (e.g., Proteomics, Transcriptomics) active->target_id Yes pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) target_id->pathway_analysis validation In vivo Model Validation pathway_analysis->validation elucidation Elucidation of Signaling Pathway validation->elucidation

Caption: Logical Flow for Bioactivity Investigation.

References

Application Notes and Protocols for the Isolation and Purification of Menisdaurin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin (B1234387) is a naturally occurring cyanogenic glycoside that has garnered significant interest within the scientific community due to its potential therapeutic properties, including antiviral activity.[1] First isolated from Menispermum dauricum, this compound is also found in various other plant species such as Flueggea virosa, European holly (Ilex aquifolium), and plants of the Tiquilia and Bruguiera genera.[1] As a glycoside, it is composed of a sugar component (glucose) and a non-sugar aglycone, which contains an α,β-unsaturated nitrile group.[1] The presence of this reactive functional group is believed to contribute to its biological activity.

These application notes provide detailed protocols for the isolation and purification of this compound from plant sources, offering a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development. The methodologies described herein are based on established solvent extraction and chromatographic techniques.

Physicochemical Properties and Quantitative Data

A thorough understanding of the physicochemical properties of this compound is essential for its successful isolation and purification. The following table summarizes key quantitative data related to this compound.

PropertyValueSource
Molecular FormulaC₁₄H₁₉NO₇[1]
Molar Mass313.3 g/mol [1]
Melting Point175-176 °C[1]
AppearanceColorless crystalline platelets[1]
Quantitative Analysis Data
This compound content in Flueggea virosa methanolic extract3.28% w/w[2]
Anti-Hepatitis B Virus (HBV) Activity (EC₅₀)5.1 ± 0.2 µg/mL to 87.7 ± 5.8 µg/mL (for this compound and its derivatives)

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol outlines a general procedure for the solvent extraction of this compound from dried and powdered plant material.

Materials:

Procedure:

  • Maceration: Macerate the dried and powdered plant material with a 2:1 mixture of ethanol and dichloromethane (EtOH:CH₂Cl₂) at room temperature for 72 hours.

  • Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in distilled water.

    • Perform liquid-liquid partitioning using a separatory funnel.

    • Successively extract the aqueous suspension with ethyl acetate and then with n-butanol.

    • Collect the ethyl acetate and n-butanol fractions separately.

  • Drying and Storage: Concentrate the ethyl acetate and n-butanol fractions to dryness under reduced pressure to yield the respective crude fractions containing this compound. Store the fractions at 4°C for further purification.

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica (B1680970) gel column chromatography.

Materials:

  • Crude extract containing this compound (from Protocol 1)

  • Silica gel (60-120 mesh)

  • Glass column

  • Cotton wool

  • Hexane (B92381)

  • Ethyl acetate (EtOAc)

  • Methanol (B129727) (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Securely plug the bottom of the glass column with cotton wool.

    • Pour the silica gel slurry into the column, allowing the solvent to drain, and tap the column gently to ensure even packing.

    • Equilibrate the packed column with hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate and then introducing methanol (gradient elution). A suggested gradient is as follows:

      • Hexane:EtOAc (9:1 → 1:1 v/v)

      • EtOAc:MeOH (9:1 → 1:1 v/v)

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate using a fraction collector.

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in an appropriate solvent system (e.g., Hexane:EtOAc, 1:1) and visualize the spots under a UV lamp.

    • Pool the fractions containing the pure compound based on the TLC analysis.

  • Final Concentration: Concentrate the pooled fractions containing pure this compound under reduced pressure to obtain the purified compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

This protocol is adapted from a validated UPLC-PDA method and can be used for the final purity assessment and quantification of this compound.[2]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Start with a low concentration of acetonitrile in water.

    • Gradually increase the acetonitrile concentration over the run time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm.[2]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient.

Procedure:

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the purified sample in the mobile phase.

  • Analysis: Inject the standards and the sample into the HPLC system.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards. The purity can be assessed by the relative area of the this compound peak.

Experimental Workflows and Signaling Pathways

To facilitate a clearer understanding of the experimental processes and potential biological mechanisms of this compound, the following diagrams have been generated.

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification plant_material Dried Plant Material maceration Maceration (EtOH:CH2Cl2) plant_material->maceration filtration Filtration & Concentration maceration->filtration crude_extract Crude Extract filtration->crude_extract suspension Aqueous Suspension crude_extract->suspension partitioning Liquid-Liquid Partitioning suspension->partitioning EtOAc_fraction Ethyl Acetate Fraction partitioning->EtOAc_fraction EtOAc nBuOH_fraction n-Butanol Fraction partitioning->nBuOH_fraction n-BuOH column_chromatography Silica Gel Column Chromatography EtOAc_fraction->column_chromatography nBuOH_fraction->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection hplc HPLC Purity Assessment fraction_collection->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: Workflow for this compound Isolation and Purification.

Proposed_Anti_HBV_Signaling_Pathway This compound This compound inhibition This compound->inhibition hnf4 HNF-4α hbv_promoter HBV Promoter/Enhancer hnf4->hbv_promoter Activation hnf3 HNF-3 hnf3->hbv_promoter Activation hbv_transcription HBV Transcription hbv_promoter->hbv_transcription hbv_rna HBV RNA hbv_transcription->hbv_rna hbv_replication HBV Replication hbv_rna->hbv_replication inhibition->hnf4 Down-regulation inhibition->hnf3 Down-regulation

Caption: Proposed Anti-HBV Signaling Pathway of this compound.

Discussion

The protocols provided offer a robust framework for the isolation and purification of this compound. The choice of plant source will significantly impact the yield, with some species of Tiquilia reported to contain large quantities.[1] The extraction procedure utilizes a combination of polar and non-polar solvents to effectively capture a broad range of phytochemicals, including this compound. Subsequent liquid-liquid partitioning allows for the initial separation of compounds based on their polarity, with this compound typically concentrating in the more polar ethyl acetate and n-butanol fractions.

Column chromatography is a critical step for the purification of this compound from the complex mixture of the crude extract. The use of a gradient elution is recommended to achieve optimal separation of compounds with varying polarities. The final purity of the isolated this compound should be confirmed using a high-resolution technique such as HPLC, as outlined in Protocol 3.

Regarding its biological activity, this compound has demonstrated anti-Hepatitis B Virus (HBV) activity. While the precise mechanism of action for this compound has not been fully elucidated, studies on other antiviral natural products suggest a potential mechanism involving the modulation of host cell signaling pathways. For instance, the natural product analogue helioxanthin (B1673044) has been shown to suppress HBV replication by down-regulating the expression of hepatocyte nuclear factors (HNFs) such as HNF-4α and HNF-3. These transcription factors are crucial for the activity of HBV promoters and enhancers. It is plausible that this compound may exert its anti-HBV effect through a similar mechanism, leading to the inhibition of viral transcription and replication. The proposed signaling pathway diagram illustrates this hypothetical mechanism. Further research is warranted to validate this proposed pathway for this compound.

Conclusion

These application notes provide a comprehensive guide for the isolation, purification, and quantitative analysis of this compound. The detailed protocols and supplementary information are intended to support researchers in their efforts to study this promising natural product. The elucidation of its biological mechanisms, such as the proposed anti-HBV signaling pathway, will be crucial for the future development of this compound as a potential therapeutic agent.

References

Analytical Standards for Menisdaurin Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurin (B1234387) is a cyanogenic glycoside first isolated from Menispermum dauricum and also found in other plant species such as Flueggea virosa and European holly.[1][2] As a member of the cyanogenic glycoside family, it has garnered interest for its potential biological activities, including antiviral properties.[1] This document provides detailed application notes and protocols for the analytical standards required for robust and reproducible research on this compound, covering its physicochemical properties, analytical methods for quantification, and insights into its biological evaluation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of biological data.

PropertyValueReference
Molecular Formula C₁₄H₁₉NO₇[2]
Molar Mass 313.3 g/mol [2]
Melting Point 175-176 °C[2]
Appearance Colorless crystalline platelets[2]
Solubility Soluble in methanol (B129727).[1] Unstable in water and methanol.[3][1][3]
Stability Hydrolyzed by β-glucosidase or 20% sulfuric acid.[2] The aglycone is unstable in water.[2][3][2][3]

Analytical Methodologies

Accurate and precise analytical methods are crucial for the quantification of this compound in various matrices, including plant extracts and biological samples. A validated Ultra-Performance Liquid Chromatography with Photodiode Array (UPLC-PDA) detection method has been established for the concurrent analysis of this compound and Bergenin (B1666849).[1]

UPLC-PDA Method for Quantification of this compound

This protocol is adapted from a validated method for the analysis of this compound in the methanolic extract of Flueggea virosa.[1]

1. Instrumentation and Chromatographic Conditions:

  • System: UPLC system equipped with a binary pump, autosampler, column compartment, and PDA detector.[1]

  • Column: Eclipse C18 (4.6 × 100 mm, 3.5 µm).[1]

  • Mobile Phase:

    • Solvent A: Acetonitrile[1]

    • Solvent B: Water[1]

  • Gradient Elution:

    • 0-2 min: 70% B

    • 2-5 min: 65% B

    • 5-7 min: 60% B

    • 7-10 min: 100% B[1]

  • Flow Rate: 0.16 mL/min[1]

  • Column Temperature: 25 °C[1]

  • Injection Volume: 1.0 µL[1]

  • Detection Wavelength: 235 nm[1]

  • Retention Time of this compound: Approximately 2.723 min[1]

2. Standard and Sample Preparation:

  • Standard Stock Solution (50 µg/mL): Accurately weigh 2.5 mg of this compound reference standard and dissolve in 50 mL of methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 50 µg/mL for the calibration curve.[1]

  • Sample Preparation (Plant Extract):

    • Accurately weigh the plant material.

    • Extract with methanol using an appropriate extraction technique (e.g., sonication, maceration).

    • Filter the extract through a 0.45 µm membrane filter prior to UPLC analysis.

3. Method Validation Parameters:

The reported UPLC-PDA method was validated according to ICH guidelines, demonstrating good linearity, precision, accuracy, and robustness.[1]

Validation ParameterResult
Linearity (r²) > 0.99
Recovery (%) 98.20 – 100.08
Precision (RSD%) Not specified
LOD & LOQ Not specified

Biological Activity of this compound

This compound has been reported to exhibit antiviral activity, specifically against the Hepatitis B virus (HBV).[1]

Anti-Hepatitis B Virus (HBV) Activity

Screening studies using the HepG2.2.15 cell line, which is a human hepatoblastoma cell line stably transfected with the HBV genome, have been employed to evaluate the anti-HBV potential of natural products, including this compound.[2]

Cell LineAssayEC₅₀ / IC₅₀Reference
HepG2.2.15Inhibition of HBsAg secretionNot specified[2]
HepG2.2.15Inhibition of HBeAg secretionNot specified[2]
HepG2.2.15Inhibition of HBV DNA replicationNot specified[2]

Further quantitative studies are required to determine the specific EC₅₀/IC₅₀ values for this compound's anti-HBV activity.

Experimental Workflows and Signaling Pathways

General Workflow for this compound Research

The following diagram illustrates a typical experimental workflow for the isolation, characterization, and biological evaluation of this compound.

Menisdaurin_Research_Workflow cluster_0 Isolation & Purification cluster_1 Characterization cluster_2 Biological Evaluation Plant_Material Plant Material (e.g., Menispermum dauricum) Extraction Extraction (e.g., Methanol) Plant_Material->Extraction Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Extraction->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_this compound->Spectroscopy Physicochemical Physicochemical Properties (Melting Point, Solubility) Pure_this compound->Physicochemical In_Vitro_Assays In Vitro Antiviral Assays (e.g., Anti-HBV in HepG2.2.15) Pure_this compound->In_Vitro_Assays Mechanism_Studies Mechanism of Action Studies (Signaling Pathways) In_Vitro_Assays->Mechanism_Studies

A typical workflow for this compound research.
Hypothesized Antiviral Mechanism and Signaling Pathways

While the precise antiviral mechanism of this compound is not yet fully elucidated, many natural products exert their effects by modulating host signaling pathways that are crucial for viral replication. As a cyanogenic glycoside, this compound's antiviral activity could potentially involve the modulation of pathways such as NF-κB, MAPK, and JAK-STAT, which are known to be involved in the host response to viral infections.

1. Potential Inhibition of NF-κB Signaling Pathway:

The NF-κB signaling pathway is a key regulator of the inflammatory and immune responses to viral infections. Some viruses manipulate this pathway to promote their replication. Natural compounds that inhibit NF-κB activation can thus exhibit antiviral effects.

NFkB_Pathway cluster_cytoplasm Cytoplasm Virus Virus (e.g., HBV) IKK IKK Complex Virus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) Nucleus Nucleus NFkB_p50_p65->Nucleus Translocates This compound This compound (Hypothesized) This compound->IKK Inhibits Viral_Replication Viral Replication Nucleus->Viral_Replication Promotes

Hypothesized inhibition of the NF-κB pathway by this compound.

2. Potential Modulation of the MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including viral infections. Viruses can activate or inhibit MAPK pathways to facilitate their life cycle.

MAPK_Pathway Viral_Stress Viral Infection Stress MAPKKK MAPKKK Viral_Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates This compound This compound (Hypothesized) This compound->MAPK Modulates Viral_Replication Viral Replication Transcription_Factors->Viral_Replication Promotes

Hypothesized modulation of the MAPK pathway by this compound.

3. Potential Interference with the JAK-STAT Signaling Pathway:

The JAK-STAT pathway is a primary signaling cascade for cytokines and interferons, which are crucial components of the innate immune response to viral infections. Many viruses have evolved mechanisms to evade this pathway.

JAK_STAT_Pathway Cytokine Cytokine/Interferon Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus Translocates This compound This compound (Hypothesized) This compound->JAK Inhibits Antiviral_Genes Antiviral Gene Expression Nucleus->Antiviral_Genes

References

Troubleshooting & Optimization

Menisdaurin aglycone instability and degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability and degradation of menisdaurin (B1234387) aglycone (menisdaurigenin).

Frequently Asked Questions (FAQs)

Q1: What is this compound aglycone and why is it unstable?

A1: this compound aglycone, also known as menisdaurigenin, is the non-sugar component of the cyanogenic glycoside this compound.[1] Its instability is inherent to its chemical structure as a cyanohydrin. Cyanohydrins exist in equilibrium with their corresponding aldehyde or ketone and hydrogen cyanide (HCN). This equilibrium can readily shift, causing the aglycone to decompose.[2] The decomposition is accelerated in the presence of water, heat, and particularly under neutral to alkaline conditions.[2]

Q2: What are the primary degradation products of this compound aglycone?

A2: The primary degradation of this compound aglycone is a reversion to its constituent carbonyl compound and hydrogen cyanide (HCN). In acidic conditions, this compound itself can hydrolyze to form menisdaurilide, an α,β-unsaturated γ-lactone, rather than the aglycone.[1][3]

Q3: What are the optimal storage conditions for this compound aglycone?

A3: To minimize degradation, this compound aglycone should be stored under anhydrous conditions at low temperatures. If in solution, it is crucial to maintain a slightly acidic pH, ideally between 4 and 5, to enhance stability. The use of a non-volatile acidic stabilizer is recommended for long-term storage.

Q4: How does pH affect the stability of this compound aglycone?

A4: The stability of cyanohydrins like this compound aglycone is highly pH-dependent. Alkaline (basic) conditions catalyze the decomposition back to the starting carbonyl and hydrogen cyanide.[4] Acidic conditions (pH 4-5) significantly slow down this degradation, making it the preferred pH range for working with and storing cyanohydrins.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound Aglycone After Enzymatic Hydrolysis
Question Possible Cause & Solution
Why am I not getting any menisdaurigenin after enzymatic hydrolysis of this compound? Aglycone Instability in Aqueous Buffer: Menisdaurigenin is known to be unstable in aqueous solutions, including the buffers used for enzymatic reactions.[1][3]Solution: Implement a continuous extraction protocol during the enzymatic hydrolysis. This involves gently mixing the aqueous reaction with a water-immiscible organic solvent (e.g., ethyl acetate) to immediately partition the released aglycone into the organic phase, protecting it from degradation in the aqueous environment.
Could the enzyme be inactive? Improper Enzyme Storage or Inactivation: Ensure the β-glucosidase enzyme has been stored correctly and is active. Run a control reaction with a known stable glycoside substrate to verify enzyme activity.Solution: Use a fresh batch of enzyme or test the activity of the current batch.
Is my reaction pH incorrect? Suboptimal pH for Enzyme vs. Aglycone Stability: While the enzyme has an optimal pH for activity, this pH might not be ideal for the stability of the aglycone. Solution: While a compromise on pH may be necessary, the continuous extraction method is the most effective way to overcome the aglycone's instability during the reaction.
Issue 2: Degradation of Isolated this compound Aglycone
Question Possible Cause & Solution
My isolated menisdaurigenin sample degrades quickly, even when stored cold. What's happening? Presence of Residual Water or Basic Residues: Trace amounts of water or basic impurities can significantly accelerate decomposition. The aglycone is particularly unstable in methanol (B129727) as well.[1]Solution: Ensure all solvents used for purification and storage are anhydrous. Use acidic stabilizers to maintain a pH between 4 and 5. Common stabilizers include citric acid or boric acid (0.01% to 5% by weight). For storage, dissolve the compound in an anhydrous solvent with a stabilizer and store under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below).
I observe a color change in my sample over time. Is this related to degradation? Decomposition and Formation of Byproducts: A color change is a visual indicator of chemical degradation.[1]Solution: Re-purify the sample if necessary and store it under the stringent conditions mentioned above. For analytical purposes, always use freshly prepared solutions.
Issue 3: Analytical Challenges with this compound Aglycone
Question Possible Cause & Solution
When I analyze my sample by GC-MS, I see the peak for the starting carbonyl compound but not the aglycone. Why? Thermal Decomposition in the GC Inlet: Cyanohydrins can be thermally labile and may decompose in the hot injector port of a gas chromatograph, reverting to the carbonyl compound and HCN.[4]Solution: Use a "cool-on-column" inlet if available to avoid thermal stress. Alternatively, derivatize the hydroxyl group of the aglycone to form a more thermally stable ether or ester before GC analysis. The preferred method for analyzing unstable compounds like menisdaurigenin is liquid chromatography (LC-MS), which does not require high temperatures.
My analytical results are inconsistent between runs. Sample Degradation in Solution: If samples are prepared in a solvent and left at room temperature, the aglycone will degrade over time, leading to variable results.[5]Solution: Prepare samples immediately before analysis. If using an autosampler, ensure it is temperature-controlled to keep the samples cool. Use an appropriate acidic buffer or an acidified organic solvent for sample dilution to improve stability.

Quantitative Data on Cyanohydrin Stability

Table 1: Stability of Mandelonitrile in Sucrose Baits

Data adapted from a study on mandelonitrile-based sugar baits for vector control.[5]

CompoundIncubation TimeResult
Mandelonitrile7 daysUndetectable (complete degradation or volatilization)

Table 2: pH-Dependent Stability of Acetone Cyanohydrin

pHHalf-life at 26°C
4.957 minutes
6.328 minutes
6.88 minutes
7.09 minutes

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis and Isolation of this compound Aglycone (Menisdaurigenin)

This protocol is based on the successful isolation of menisdaurigenin, which is known to be unstable in aqueous and methanolic solutions.[1]

Materials:

  • This compound

  • β-Glucosidase (from almonds)

  • Sodium acetate (B1210297) buffer (e.g., 0.1 M, pH 5.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Separatory funnel or liquid-liquid extractor

  • Rotary evaporator

Procedure:

  • Dissolve this compound in the sodium acetate buffer.

  • Add the β-glucosidase solution to the this compound solution.

  • Immediately add an equal volume of ethyl acetate to the reaction mixture.

  • Stir the biphasic mixture gently at a controlled temperature (e.g., 37°C) for the duration of the reaction. This allows for the continuous extraction of the released aglycone into the ethyl acetate layer.

  • After the reaction is complete (monitor by TLC or LC-MS), separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine all organic extracts.

  • Dry the combined organic phase over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a low temperature to obtain the crude this compound aglycone.

  • Proceed immediately with purification or derivatization, or store under anhydrous conditions at low temperature with an acidic stabilizer.

Visualizations

Menisdaurin_Aglycone_Degradation_Pathway This compound Aglycone Degradation Pathway This compound This compound Aglycone This compound Aglycone (Menisdaurigenin) This compound->Aglycone β-Glucosidase Glucose Glucose This compound->Glucose β-Glucosidase Carbonyl Corresponding Carbonyl Compound Aglycone->Carbonyl Decomposition HCN Hydrogen Cyanide (HCN) Aglycone->HCN Decomposition Degradation_Conditions Degradation Conditions (Neutral/Alkaline pH, Heat, Water) Degradation_Conditions->Aglycone promotes Isolation_Workflow Workflow for this compound Aglycone Isolation cluster_reaction Enzymatic Hydrolysis & Continuous Extraction cluster_workup Work-up Start This compound in Sodium Acetate Buffer AddEnzyme Add β-Glucosidase Start->AddEnzyme AddEtOAc Add Ethyl Acetate AddEnzyme->AddEtOAc Reaction Stir Gently (Biphasic System) AddEtOAc->Reaction Separate Separate Layers Reaction->Separate Extract Extract Aqueous Layer with Ethyl Acetate (2x) Separate->Extract Combine Combine Organic Layers Extract->Combine Dry Dry (Na2SO4) Combine->Dry Filter Filter Dry->Filter Evaporate Evaporate (Low Temp) Filter->Evaporate Product Isolated this compound Aglycone Evaporate->Product Stability_Factors Factors Influencing this compound Aglycone Stability cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors Aglycone This compound Aglycone Acidic_pH Acidic pH (4-5) Aglycone->Acidic_pH enhances stability Low_Temp Low Temperature Aglycone->Low_Temp enhances stability Anhydrous Anhydrous Conditions Aglycone->Anhydrous enhances stability Stabilizers Acidic Stabilizers (e.g., Citric Acid) Aglycone->Stabilizers enhances stability Alkaline_pH Alkaline pH Alkaline_pH->Aglycone promotes degradation Neutral_pH Neutral pH Neutral_pH->Aglycone promotes degradation Heat Elevated Temperature Heat->Aglycone promotes degradation Water Water/Aqueous Solvents Water->Aglycone promotes degradation

References

Technical Support Center: Optimization of Menisdaurin Enzymatic Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the enzymatic hydrolysis of Menisdaurin. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data tables to facilitate the optimization of this critical process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its enzymatic hydrolysis important?

A1: this compound is a cyanogenic glucoside found in several plant species.[1] Its enzymatic hydrolysis is a crucial step to release its aglycone, menisdaurigenin, which may be the biologically active compound of interest for further research and drug development. The hydrolysis cleaves the β-glycosidic bond, yielding the aglycone and a glucose molecule.[2][3]

Q2: Which type of enzyme is suitable for this compound hydrolysis?

A2: β-glucosidases (EC 3.2.1.21) are the appropriate class of enzymes for hydrolyzing the β-D-glucosyl residue of this compound.[2][3][4][5] These enzymes are specific for breaking β-glycosidic bonds. It is important to note that not all β-glucosidases will be effective; for instance, early reports indicated that emulsin was unsuccessful in producing the desired aglycone from this compound.[1] Therefore, screening different commercially available β-glucosidases (e.g., from almonds, Aspergillus niger, or Helix pomatia) is recommended.

Q3: What are the typical starting conditions for the enzymatic hydrolysis of a glucoside like this compound?

A3: While specific optimal conditions for this compound are not extensively published, general starting points for β-glucosidase-mediated hydrolysis can be used. These include a pH in the acidic to neutral range (typically pH 4.5-6.5), a temperature between 37°C and 50°C, and an incubation time ranging from 1 to 24 hours.[6] The enzyme-to-substrate ratio is also a critical parameter to optimize.

Q4: Is the aglycone of this compound, menisdaurigenin, stable after hydrolysis?

A4: No, menisdaurigenin is reported to be unstable in water and methanol (B129727).[1] This is a critical consideration for experimental design. The instability of the aglycone can lead to low yields and the formation of degradation products. It is advisable to perform subsequent analytical steps or derivatization immediately after the hydrolysis is complete.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Hydrolysis 1. Inactive or inappropriate enzyme. 2. Suboptimal reaction conditions (pH, temperature). 3. Presence of inhibitors in the substrate solution.1. Test a different β-glucosidase from another source. 2. Perform a systematic optimization of pH and temperature. 3. Purify the this compound extract to remove potential inhibitors.
Incomplete Hydrolysis 1. Insufficient enzyme concentration. 2. Short incubation time. 3. Product inhibition (glucose can inhibit β-glucosidase).1. Increase the enzyme-to-substrate ratio. 2. Extend the reaction time and monitor progress at various time points. 3. Consider using a higher buffer volume or a method to remove glucose during the reaction.
Low Yield of Aglycone 1. Instability of menisdaurigenin. 2. Formation of byproducts due to non-specific enzyme activity.1. Minimize exposure of the aglycone to water and methanol post-hydrolysis.[1] Consider in-situ derivatization or extraction into a non-polar solvent. 2. Screen for a more specific β-glucosidase.
Inconsistent Results 1. Variability in enzyme activity between batches. 2. Inaccurate control of reaction parameters.1. Standardize the enzyme activity for each new batch before use. 2. Ensure precise control of pH, temperature, and substrate/enzyme concentrations.

Data Presentation: General Starting Conditions for Optimization

The following tables provide general ranges for key parameters in the enzymatic hydrolysis of glucosides using β-glucosidases. These should be used as a starting point for the optimization of this compound hydrolysis.

Table 1: General Reaction Parameters for β-Glucosidase

ParameterTypical RangeNotes
pH 4.0 - 7.0Optimal pH is enzyme-specific. Acetate or citrate (B86180) buffers are commonly used.
Temperature (°C) 30 - 60Higher temperatures can increase reaction rates but may also lead to enzyme denaturation.[6]
Enzyme Concentration 1 - 10% (w/w of substrate)This should be optimized based on cost and desired reaction time.
Substrate Concentration 1 - 10 mg/mLHigh substrate concentrations can lead to substrate inhibition.
Incubation Time (hours) 1 - 24Monitor reaction progress to determine the optimal time.[6]

Experimental Protocols

Protocol 1: Screening of Commercial β-Glucosidases

This protocol outlines a method for testing the efficacy of different β-glucosidases for this compound hydrolysis.

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

  • Enzyme Preparation: Prepare stock solutions of different β-glucosidases (e.g., from almonds, Aspergillus niger) in the same buffer at a concentration of 1 mg/mL.

  • Reaction Setup: In separate microcentrifuge tubes, combine 100 µL of the this compound solution with 10 µL of each enzyme solution. Include a control with no enzyme.

  • Incubation: Incubate the tubes at 37°C for 4 hours.

  • Reaction Quenching: Stop the reaction by heating the tubes to 95°C for 10 minutes to denature the enzyme.

  • Analysis: Centrifuge the tubes to pellet the denatured protein. Analyze the supernatant by HPLC or LC-MS to detect the formation of menisdaurigenin and the reduction of this compound.

Protocol 2: Optimization of Hydrolysis Conditions using Response Surface Methodology (RSM)

This protocol provides a framework for systematically optimizing the key reaction parameters.

  • Factor Selection: Based on preliminary screening, select the most effective β-glucosidase. The key factors to optimize are pH, temperature, and enzyme concentration.

  • Experimental Design: Use a statistical software package to set up a Box-Behnken or Central Composite Design. This will generate a set of experimental runs with varying levels of the selected factors.

  • Execution of Experiments: Perform the hydrolysis reactions according to the experimental design. Ensure consistent substrate concentration and incubation time for all runs.

  • Data Analysis: Quantify the yield of menisdaurigenin for each run. Use the statistical software to fit the data to a polynomial equation and generate response surface plots.

  • Determination of Optimal Conditions: Identify the combination of factors that maximizes the yield of the aglycone from the response surface plots.[7][8][9]

Mandatory Visualizations

Menisdaurin_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_product Product Substrate This compound Solution Reaction_Mix Combine Substrate, Enzyme, and Buffer Substrate->Reaction_Mix Enzyme β-Glucosidase Solution Enzyme->Reaction_Mix Buffer Buffer Preparation Buffer->Reaction_Mix Incubation Incubate at Optimized Temp & pH Reaction_Mix->Incubation Quench Quench Reaction (e.g., Heat) Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge Analysis HPLC / LC-MS Analysis of Supernatant Centrifuge->Analysis Aglycone Menisdaurigenin Analysis->Aglycone

Caption: Workflow for the enzymatic hydrolysis of this compound.

Optimization_Factors cluster_params Primary Factors cluster_secondary Secondary Factors cluster_considerations Key Considerations center This compound Hydrolysis Yield & Purity pH pH pH->center Temp Temperature Temp->center Enzyme_Conc Enzyme Concentration Enzyme_Conc->center Time Reaction Time Time->center Substrate_Conc Substrate Concentration Substrate_Conc->center Enzyme_Source Enzyme Source Enzyme_Source->center Aglycone_Stability Aglycone Stability Aglycone_Stability->center

Caption: Factors influencing this compound hydrolysis optimization.

References

Technical Support Center: Overcoming Menisdaurin Extraction Yield Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menisdaurin extraction. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low or No this compound Yield

Q1: I am not getting any or a very low yield of this compound in my extract. What are the potential causes?

A1: Low or no yield of this compound can stem from several factors throughout the extraction and analysis process. Key areas to investigate include the choice of plant material, extraction solvent, temperature, and the stability of the compound itself. This compound is a glycoside that can be susceptible to degradation under certain conditions.

Troubleshooting Steps:

  • Plant Material: Confirm the correct identification of the plant species. This compound has been isolated from Menispermum dauricum, Flueggea virosa, and European holly (Ilex aquifolium)[1]. The concentration of this compound can vary depending on the plant part, geographical location, and harvest time.

  • Solvent Selection: The polarity of the extraction solvent is critical. While methanol (B129727) has been successfully used to extract this compound, a systematic comparison of different solvents is recommended to optimize yield for your specific biomass.

  • Extraction Temperature: High temperatures can lead to the degradation of thermolabile compounds. It is crucial to control the extraction temperature to balance extraction efficiency with compound stability.

  • Compound Stability: this compound is known to be unstable under acidic conditions and can be hydrolyzed by enzymes like β-glucosidase, leading to the formation of its aglycone, which is also unstable.[1] Ensure that the pH of your extraction solvent is not acidic and consider methods to deactivate enzymes in the plant material prior to extraction.

  • Analytical Method: Verify the sensitivity and accuracy of your analytical method (e.g., HPTLC, UPLC-PDA) for detecting and quantifying this compound. Ensure your standards are pure and the calibration curve is accurate.

Solvent and Temperature Optimization

Q2: What is the best solvent for extracting this compound?

A2: While methanol has been documented for the successful extraction of this compound, the optimal solvent can depend on the specific plant matrix. It is advisable to perform small-scale comparative extractions with a range of solvents of varying polarities.

Q3: How does temperature affect this compound extraction yield?

A3: Increasing the extraction temperature generally enhances solvent penetration and mass transfer, potentially increasing the extraction yield. However, this compound's stability at elevated temperatures is a concern. It is recommended to conduct a temperature optimization study, starting from room temperature up to a moderate heat (e.g., 40-60°C), while monitoring the yield and purity of this compound.

Data on this compound Extraction Yield

The following table summarizes available data on this compound yield from scientific literature. Note: Direct comparative studies on this compound extraction under varied conditions are limited. This data is based on a specific study and may not be universally applicable.

Plant SourceExtraction SolventExtraction MethodThis compound Yield (% w/w)Reference
Aerial parts of Flueggea virosaMethanolNot specified4.22[2]
This compound Stability and Degradation

Q4: My this compound extract is showing degradation products. How can I prevent this?

A4: this compound degradation is a significant challenge. The primary degradation pathways are acid hydrolysis and enzymatic hydrolysis.

Prevention Strategies:

  • pH Control: Maintain a neutral or slightly basic pH during extraction and storage. Avoid the use of acidic solvents or additives.

  • Enzyme Deactivation: Consider pre-treating the plant material to deactivate endogenous enzymes. This can be achieved by methods such as blanching or using organic solvents that denature proteins.

  • Temperature Control: Store extracts at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) to minimize degradation.

  • Light Protection: Store extracts in amber vials or in the dark to prevent photodegradation, a common issue with many natural products.

Experimental Protocols

General Protocol for this compound Extraction and Quantification

This protocol is a generalized procedure based on methods used for the analysis of this compound in plant extracts. Optimization of specific parameters may be required for your sample.

1. Sample Preparation:

  • Air-dry the plant material (e.g., aerial parts of Flueggea virosa) at room temperature in the shade.
  • Grind the dried material into a fine powder.

2. Extraction:

  • Macerate the powdered plant material with methanol (e.g., 10 g of powder in 100 mL of methanol).
  • Agitate the mixture for a specified period (e.g., 24 hours) at room temperature.
  • Filter the extract and repeat the extraction process with fresh solvent on the plant residue to ensure complete extraction.
  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

3. Quantification by HPTLC (High-Performance Thin-Layer Chromatography):

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
  • Mobile Phase: A mixture of dichloromethane (B109758) and methanol can be used. The exact ratio should be optimized for best separation.
  • Sample and Standard Application: Apply known concentrations of a this compound standard and the prepared extract onto the HPTLC plate.
  • Development: Develop the plate in a saturated chromatographic chamber with the chosen mobile phase.
  • Densitometric Analysis: After development, scan the plate with a densitometer at the UV absorption maximum of this compound to quantify the amount in the sample by comparing the peak areas with the standard.

Visualizations

Logical Workflow for Troubleshooting Low this compound Yield

TroubleshootingWorkflow start Start: Low/No this compound Yield plant_material Verify Plant Material (Species, Part, Quality) start->plant_material extraction_params Review Extraction Parameters start->extraction_params analytical_method Check Analytical Method start->analytical_method solvent Optimize Solvent System (Polarity Series) extraction_params->solvent temperature Optimize Temperature (e.g., 25°C vs 40°C vs 60°C) extraction_params->temperature stability Investigate Stability (pH, Enzymes) extraction_params->stability quantification Validate Quantification (Standard, Calibration) analytical_method->quantification end Improved Yield solvent->end temperature->end stability->end quantification->end

Caption: Troubleshooting workflow for low this compound yield.

Proposed Signaling Pathway for this compound's Anti-inflammatory Action

SignalingPathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) nf_kb_activation NF-κB Activation inflammatory_stimuli->nf_kb_activation cox2_expression COX-2 Gene Expression nf_kb_activation->cox2_expression cox2_protein COX-2 Enzyme cox2_expression->cox2_protein prostaglandins Prostaglandin Synthesis (e.g., PGE2) cox2_protein->prostaglandins inflammation Inflammation prostaglandins->inflammation This compound This compound This compound->nf_kb_activation Inhibition This compound->cox2_protein Potential Direct Inhibition

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

Menisdaurin Technical Support Center: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of Menisdaurin. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the stability and integrity of your samples during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a cyanogenic glucoside, a class of secondary metabolites found in various plants like Menispermum dauricum.[1] Like other compounds in this class, it is susceptible to degradation, which can impact experimental results and the development of its potential therapeutic applications, such as its antiviral properties.[2][3] The primary stability concern is its breakdown into smaller, potentially toxic or inactive compounds, primarily through hydrolysis and oxidation.[2][4]

Q2: What are the primary degradation pathways for this compound?

This compound has two main degradation pathways:

  • Hydrolysis: This is a significant degradation route. Under acidic conditions or in the presence of β-glucosidase enzymes, the glycosidic bond is cleaved.[1][2] This releases the glucose molecule and the unstable aglycone, which can then decompose further to release hydrogen cyanide (HCN).[3][4] The aglycone of this compound is known to be unstable in aqueous solutions.[5]

  • Oxidation: The free alcohol (hydroxyl) group on the aglycone portion of the this compound molecule is susceptible to oxidation, which can lead to the formation of various derivatives.[2]

Q3: What are the optimal conditions for the long-term storage of solid this compound?

To minimize degradation, solid this compound should be stored under controlled conditions that limit its exposure to environmental factors that accelerate hydrolysis and oxidation.

ParameterRecommended ConditionRationale
Temperature -20°C or lower (frozen)Low temperatures significantly slow down chemical degradation reactions.[6][7]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the alcohol group.[2]
Light Protected from light (amber vials)Light can provide the energy to initiate and accelerate degradation reactions (photolysis).[6]
Humidity Desiccated environment (use of a desiccator or sealed vials)Minimizes water availability, thereby reducing the risk of hydrolysis.[6]
Container Tightly sealed, airtight glass vialsPrevents exposure to moisture and oxygen from the air.[6]

Q4: How does pH affect the stability of this compound in solution?

This compound is particularly unstable in acidic solutions, which promote hydrolysis of the glycosidic bond.[2][4] Neutral or slightly basic conditions may be less harsh, but the aglycone itself is generally unstable in aqueous environments.[5] For experiments requiring solutions, it is critical to prepare them fresh and use them immediately. If temporary storage is unavoidable, use a buffered solution at a neutral pH and keep it at 2-8°C for the shortest possible time.

Q5: How can I detect if my this compound sample has degraded?

Degradation can be assessed using several analytical techniques. A combination of methods often provides the most comprehensive stability profile.[8]

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) The most common method to separate and quantify the parent this compound from its degradation products.[9] A decrease in the main peak area and the appearance of new peaks over time indicates degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Used to identify the chemical structures of the degradation products by determining their molecular weights and fragmentation patterns.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used to confirm the identity of this compound and its degradation products.[2]
UV-Vis Spectroscopy Can be used for a quick assessment of purity, although it is less specific than chromatography-based methods.[9]

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound.

Issue 1: Rapid degradation of this compound observed in a freshly prepared aqueous solution.

  • Possible Cause 1: Incorrect pH. The solution may be acidic, accelerating hydrolysis.

    • Solution: Ensure the solvent or buffer is at a neutral pH (pH 7.0-7.4). Prepare solutions immediately before use.

  • Possible Cause 2: Enzymatic Contamination. The sample or solution may be contaminated with β-glucosidases, which are common in biological samples.

    • Solution: Use sterile, high-purity water and buffers. If working with plant extracts, consider purification steps to remove endogenous enzymes.

  • Possible Cause 3: High Temperature. The solution is being stored or handled at room temperature or higher for extended periods.

    • Solution: Keep solutions on ice during experiments and store them at 2-8°C for short-term use (less than 24 hours). For longer periods, freeze at -20°C or below, but be aware of potential freeze-thaw degradation.

Issue 2: The solid this compound powder has changed color or appears clumpy.

  • Possible Cause 1: Moisture Absorption. The container was not sealed properly or was opened in a humid environment, leading to water absorption and potential hydrolysis.

    • Solution: Store the compound in a desiccator. When weighing, allow the vial to come to room temperature before opening to prevent condensation. Use tightly sealed containers.

  • Possible Cause 2: Oxidation. The compound has been exposed to air for a prolonged period.

    • Solution: Aliquot the solid compound into smaller, single-use vials and backfill with an inert gas like argon or nitrogen before sealing and storing.

Issue 3: Inconsistent results in biological assays.

  • Possible Cause: Sample Degradation. The potency of the this compound is decreasing over time due to improper storage of either the solid compound or the stock solutions.

    • Solution: Implement a strict stability testing protocol. Prepare fresh stock solutions for each experiment from a properly stored solid sample. Re-qualify the purity of the solid compound using HPLC at regular intervals.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol is for preparing a stock solution for use in biological assays. Due to the instability of this compound in aqueous solutions, non-aqueous solvents are recommended for stock solutions.

  • Pre-analysis: Before opening, allow the this compound vial to equilibrate to room temperature in a desiccator for at least 30 minutes to prevent moisture condensation.

  • Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of solid this compound.

  • Dissolution: Dissolve the compound in a high-purity, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol to the desired concentration.

  • Storage: Aliquot the stock solution into single-use, light-protecting (amber) vials. Backfill with an inert gas (argon or nitrogen), seal tightly, and store at -80°C.

  • Usage: For experiments, thaw a single aliquot. Further dilutions into aqueous buffers or media should be done immediately before use. Do not refreeze and reuse diluted aqueous solutions.

Protocol 2: General Stability Study of this compound

This protocol outlines a forced degradation study to understand the stability profile of this compound under various stress conditions.

  • Sample Preparation: Prepare several identical samples of this compound, both in solid form and in a relevant solvent (e.g., a 1 mg/mL solution in 50:50 acetonitrile:water).

  • Stress Conditions: Expose the samples to a range of conditions as per ICH guidelines:

    • Acidic: 0.1 M HCl at 60°C.

    • Basic: 0.1 M NaOH at 60°C.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: 80°C (for solid) and 60°C (for solution).

    • Photolytic: Expose to light (e.g., 1.2 million lux hours) in a photostability chamber.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze each sample using a stability-indicating HPLC method.[9] Quantify the remaining percentage of this compound and identify major degradation products using LC-MS.[10][11]

  • Data Evaluation: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate. Characterize the degradation products to understand the degradation pathways.

Visualizations

Key Degradation Pathways

The following diagram illustrates the two primary chemical pathways through which this compound can degrade.

G cluster_main This compound Stability cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway This compound This compound Aglycone Unstable Aglycone + Glucose This compound->Aglycone Acid / β-glucosidase Oxidized Oxidized Derivatives This compound->Oxidized Oxygen / Oxidizing Agents HCN Hydrogen Cyanide (HCN) & Other Products Aglycone->HCN Decomposition

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Stability Testing

This workflow outlines the key steps in performing a comprehensive stability analysis of a this compound sample.

G arrow arrow start Start: this compound Sample prep Prepare Samples (Solid & Solution) start->prep stress Expose to Stress Conditions (pH, Temp, Light, Oxidant) prep->stress sampling Collect Samples at Defined Timepoints stress->sampling hplc HPLC Analysis: Quantify Parent Compound sampling->hplc lcms LC-MS Analysis: Identify Degradants sampling->lcms data Data Analysis: Determine Degradation Rate & Pathway hplc->data lcms->data end End: Stability Profile data->end

Caption: General workflow for a this compound stability study.

Troubleshooting Decision Tree

Use this logical diagram to troubleshoot common stability issues encountered during experimentation.

G issue Inconsistent Assay Results or Sample Degradation? solid Is the issue with the solid compound? issue->solid Yes solution Is the issue with the solution? issue->solution No solid_check Check Storage: - Temp < -20°C? - Desiccated? - Airtight/Inert Gas? solid->solid_check solution_fresh Was the solution prepared fresh? solution->solution_fresh solid_remedy Action: Re-aliquot under inert gas. Store properly in desiccator. solid_check->solid_remedy solution_ph Is the solvent/buffer pH neutral? solution_fresh->solution_ph Yes solution_remedy_fresh Action: Always prepare solutions immediately before use. solution_fresh->solution_remedy_fresh No solution_temp Was the solution kept cold? solution_ph->solution_temp Yes solution_remedy_ph Action: Use neutral pH buffers. Avoid acidic conditions. solution_ph->solution_remedy_ph No solution_remedy_temp Action: Keep on ice during use. Store at 2-8°C short-term. solution_temp->solution_remedy_temp No

Caption: Decision tree for troubleshooting this compound stability issues.

References

Technical Support Center: Menisdaurin Quantification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the quantification of Menisdaurin using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound.

Q1: Why am I seeing poor peak shape (fronting or tailing) for my this compound peak?

A1: Poor peak shape for this compound can be attributed to several factors. Tailing is often a result of strong interactions between the analyte and the stationary phase, or the presence of active sites on the column. Fronting can be an indication of column overload or an inappropriate sample solvent.

Troubleshooting Steps:

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than your initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[1]

  • Adjust Mobile Phase pH: this compound's structure contains hydroxyl groups which can interact with the silica (B1680970) backbone of the column. A mobile phase with a slightly acidic pH (e.g., containing 0.1% formic or acetic acid) can suppress the ionization of residual silanol (B1196071) groups on the column, reducing peak tailing.

  • Reduce Sample Concentration: High concentrations of the analyte can lead to column overload and peak fronting. Try diluting your sample and reinjecting.

  • Column Condition: The column may be contaminated or degraded. Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove any strongly retained compounds. If the problem persists, the column may need to be replaced.

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample that may cause peak distortion.

Q2: My this compound peak's retention time is inconsistent between injections. What could be the cause?

A2: Variable retention times are a common HPLC issue that can stem from problems with the HPLC system or the mobile phase preparation.

Troubleshooting Steps:

  • Check for Leaks: Inspect the entire HPLC system, from the solvent reservoirs to the detector, for any leaks. Even a small leak can cause fluctuations in pressure and flow rate, leading to shifting retention times.

  • Ensure Proper Mobile Phase Mixing and Degassing: If you are mixing solvents online, ensure the gradient proportioning valve is working correctly. Inconsistent mixing will alter the mobile phase composition and affect retention. Always degas the mobile phase to prevent air bubbles from entering the pump, which can cause flow rate inaccuracies.

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is recommended, especially when a new mobile phase is introduced.

  • Control Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.

Q3: I am experiencing a significant loss of this compound in my samples, leading to low quantification values. What is happening?

A3: this compound, as a cyanogenic glycoside, is susceptible to degradation, particularly through hydrolysis.[2] This can be catalyzed by enzymes present in the sample matrix or by acidic or basic conditions.

Troubleshooting Steps:

  • Sample Preparation: If you are working with plant extracts, endogenous enzymes like β-glucosidase can hydrolyze this compound.[2] To minimize this, consider heat-treating your sample extract (e.g., boiling for 5-10 minutes) to denature these enzymes. Alternatively, perform the extraction with a solvent containing a denaturing agent.

  • pH of Sample and Mobile Phase: this compound can be unstable under strong acidic or basic conditions.[2] Maintain the pH of your sample and mobile phase in a neutral to slightly acidic range (pH 4-6).

  • Temperature: Store your samples at low temperatures (4°C or -20°C) and use a refrigerated autosampler if possible to prevent degradation while waiting for injection.

  • Adsorption: this compound may adsorb to the surfaces of sample vials or filter membranes. Using silanized glass vials and testing different filter materials (e.g., PTFE vs. nylon) can help mitigate this issue.

Q4: I am observing ghost peaks in my chromatograms. Where are they coming from?

A4: Ghost peaks are peaks that appear in a chromatogram at unexpected times, often in blank injections. They are typically due to contamination in the HPLC system or carryover from a previous injection.

Troubleshooting Steps:

  • Identify the Source: Run a series of blank injections, systematically eliminating components. First, run a blank without an injection. If a peak appears, the contamination is in the mobile phase or the detector. If not, inject a blank solvent. If a peak appears now, the contamination is in the injection port, syringe, or the blank solvent itself.

  • Clean the System: If the mobile phase is contaminated, prepare it fresh with high-purity solvents. If the injector is the source, flush the injection port and sample loop thoroughly with a strong solvent.

  • Sample Carryover: If a ghost peak appears after a sample injection, it is likely due to carryover. Develop a robust needle wash method in your autosampler sequence, using a strong solvent to clean the needle between injections.

Q5: The baseline of my chromatogram is noisy or drifting. How can I fix this?

A5: A noisy or drifting baseline can interfere with the accurate integration of peaks and is often related to the detector or the mobile phase.

Troubleshooting Steps:

  • Mobile Phase: Ensure the mobile phase is properly mixed and degassed. Contaminants in the solvents or water used can also contribute to baseline noise. Use HPLC-grade solvents.

  • Detector Lamp: The detector lamp may be nearing the end of its life. Check the lamp energy and replace it if it is low.

  • Flow Cell: Air bubbles in the detector flow cell can cause significant baseline noise. Purge the system to remove any bubbles. The flow cell may also be contaminated; flush it with an appropriate cleaning solution.

  • System Equilibration: A drifting baseline can occur if the column and system are not fully equilibrated with the mobile phase. Allow sufficient time for the baseline to stabilize before starting your analysis.

Experimental Protocol: Quantification of this compound by RP-HPLC

This section provides a detailed methodology for the quantification of this compound.

1. Sample Preparation (from plant material)

  • Objective: To extract this compound while minimizing degradation.

  • Procedure:

    • Weigh 1 g of finely powdered, dried plant material into a centrifuge tube.

    • Add 10 mL of 80% methanol (B129727) in water (v/v). The addition of a small amount of acid (e.g., to a final concentration of 0.1% formic acid) can help to inactivate degradative enzymes and improve stability.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. Standard Preparation

  • Objective: To prepare a calibration curve for the quantification of this compound.

  • Procedure:

    • Prepare a stock solution of this compound standard at 1 mg/mL in methanol.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare working standards at concentrations of 100, 50, 25, 12.5, 6.25, and 3.125 µg/mL.

3. HPLC Conditions

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 40% B

    • 20-25 min: 40% to 90% B

    • 25-30 min: 90% B (column wash)

    • 30.1-35 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm (based on the typical absorbance of α,β-unsaturated nitriles)

  • Injection Volume: 10 µL

4. Quantification

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

Quantitative data should be summarized for clarity. Below are examples of tables used for system suitability, calibration, and troubleshooting.

Table 1: System Suitability Test Results

ParameterAcceptance CriteriaResultPass/Fail
Retention Time (min) RSD ≤ 1.0%0.8%Pass
Peak Area RSD ≤ 2.0%1.5%Pass
Tailing Factor ≤ 2.01.2Pass
Theoretical Plates ≥ 20005500Pass

Table 2: Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
3.12552,480
6.25105,150
12.5210,500
25421,200
50843,500
1001,685,000
Correlation Coefficient (r²) ≥ 0.999

Table 3: Troubleshooting Data Comparison

IssueParameter"Good" Chromatogram"Bad" ChromatogramPotential Cause
Peak Shape Tailing Factor1.12.8Column degradation, secondary interactions
Retention Time Retention Time (min)15.2 ± 0.114.5, 15.8, 15.1System leak, poor temperature control
Quantification Recovery (%)98.5%65.2%Sample degradation (hydrolysis)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Plant Material extract Add 80% MeOH, Vortex weigh->extract sonicate Sonicate for 30 min extract->sonicate centrifuge Centrifuge at 4000 rpm sonicate->centrifuge filter Filter (0.45 µm) centrifuge->filter inject Inject 10 µL into HPLC filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 215 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify

Caption: Experimental workflow for this compound quantification.

Troubleshooting Decision Tree

troubleshooting_tree decision decision issue issue solution solution start Chromatographic Problem Observed peak_shape Poor Peak Shape? start->peak_shape Issue Type? rt_shift Retention Time Shift? start->rt_shift Issue Type? low_recovery Low Analyte Recovery? start->low_recovery Issue Type? tailing tailing peak_shape->tailing Tailing fronting fronting peak_shape->fronting Fronting tailing_sol Adjust Mobile Phase pH Check Column Condition tailing->tailing_sol fronting_sol Reduce Sample Concentration Check Sample Solvent fronting->fronting_sol rt_sol Check for Leaks Ensure Column Equilibration Control Temperature rt_shift->rt_sol Yes recovery_sol Heat-treat Sample Extract Check pH and Temperature Use Silanized Vials low_recovery->recovery_sol Yes

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Menisdaurin Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering interference from menisdaurin (B1234387) in their biological assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common sources of assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a cyanogenic glycoside with an α,β-unsaturated nitrile functional group. This chemical structure contains a Michael acceptor, which is a known reactive moiety that can lead to covalent modification of proteins. Such reactivity is a common cause of non-specific activity and false positives in high-throughput screening (HTS) and other biological assays. Therefore, it is crucial to perform appropriate control experiments to rule out assay interference when studying the biological effects of this compound.

Q2: I observed a dose-dependent effect of this compound in my primary screen. Does this confirm it's a true hit?

Not necessarily. While a dose-dependent response is a characteristic of genuine biological activity, it can also be an artifact of assay interference. For example, covalent modification of a target protein by this compound, or the formation of compound aggregates, can also exhibit dose-dependency. Therefore, further validation through orthogonal assays and specific counter-screens is essential to confirm that the observed activity is due to a specific interaction with the intended target.

Q3: My dose-response curve for this compound is unusually steep and shows high variability between replicates. What could be the cause?

A very steep, non-sigmoidal dose-response curve is often indicative of compound aggregation. At a certain critical concentration, small molecules can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition. This can result in a sharp drop in activity over a narrow concentration range and poor reproducibility.

Q4: How can I test for potential aggregation of this compound in my assay?

A simple and effective method is to repeat the primary assay with the inclusion of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer. If this compound is acting as an aggregator, the presence of the detergent will disrupt the formation of aggregates, leading to a significant reduction or complete loss of the inhibitory activity.

Q5: What are the signs of covalent modification by this compound, and how can I investigate this?

Inhibition that increases with the pre-incubation time of this compound with the target protein is a strong indicator of covalent modification. This is because the chemical reaction between the compound and the protein takes time to proceed. To test for this, you can perform a time-dependent inhibition assay.

Troubleshooting Guides

Issue 1: Suspected Compound Aggregation

Symptoms:

  • Steep, non-sigmoidal dose-response curve.

  • High variability in results between replicate wells.

  • Activity is sensitive to assay conditions such as protein concentration and incubation time.

Troubleshooting Protocol:

  • Detergent Counter-Screen:

    • Prepare two sets of your primary assay.

    • In one set, include 0.01% Triton X-100 in the assay buffer.

    • Run the assay with a dilution series of this compound in both sets.

    • Compare the dose-response curves. A significant rightward shift or complete loss of potency in the presence of detergent suggests aggregation.

  • Dynamic Light Scattering (DLS):

    • If available, use DLS to directly detect the formation of this compound aggregates in your assay buffer at concentrations where you observe activity.

Issue 2: Suspected Covalent Modification

Symptoms:

  • Inhibition increases with pre-incubation time of this compound and the target protein.

  • The inhibitory effect is not reversible upon dilution (e.g., via a jump-dilution experiment).

Troubleshooting Protocol:

  • Pre-incubation Time-Course Experiment:

    • Prepare two sets of reactions:

      • Set A (Pre-incubation): Incubate the enzyme and this compound together for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate to start the reaction.

      • Set B (Control): Pre-incubate the enzyme and buffer for the same time points, adding this compound just before the substrate.

    • Analyze the data: If the inhibition in Set A increases with longer pre-incubation times compared to Set B, it suggests time-dependent, covalent modification of the enzyme.

Issue 3: Suspected Interference with Assay Signal

Symptoms:

  • In a fluorescence-based assay, you observe a signal in the presence of this compound even without the target enzyme or substrate.

  • In an absorbance-based assay, the baseline reading is high in wells containing this compound.

Troubleshooting Protocol:

  • Compound-Only Control:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Include control wells containing only the assay buffer (blank).

    • Read the plate using the same detection method (e.g., fluorescence, absorbance) as your primary assay.

    • If you observe a concentration-dependent signal from this compound alone, this indicates direct interference with the assay readout.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in an Enzymatic Assay With and Without Detergent

Assay ConditionThis compound IC50 (µM)Hill Slope
Standard Buffer5.23.1
Buffer + 0.01% Triton X-100> 100N/A

This table illustrates a typical result for an aggregation-based inhibitor, where the potency is dramatically reduced in the presence of a detergent.

Table 2: Hypothetical Time-Dependent Inhibition of a Target Enzyme by this compound

Pre-incubation Time (min)% Inhibition
025
1555
3078
6092

This table shows a clear increase in inhibition over time, suggesting a covalent mechanism of action.

Experimental Protocols

Detailed Methodology for Detergent Counter-Screen:

  • Prepare Reagents:

    • Target enzyme stock solution.

    • Substrate stock solution.

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

    • Assay Buffer with 0.02% Triton X-100 (for a final concentration of 0.01%).

  • Assay Protocol (96-well plate format):

    • In columns 1-6, add 50 µL of Assay Buffer.

    • In columns 7-12, add 50 µL of Assay Buffer with 0.02% Triton X-100.

    • Prepare a serial dilution of this compound in DMSO, then dilute into the respective buffers. Add 25 µL of the this compound dilutions to the appropriate wells.

    • Add 25 µL of the enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the substrate solution to all wells.

    • Read the plate on a plate reader at the appropriate wavelength over a time course.

  • Data Analysis:

    • Calculate the initial reaction rates.

    • Plot the percent inhibition as a function of this compound concentration for both conditions (with and without detergent).

    • Determine the IC50 values and Hill slopes for both curves.

Mandatory Visualization

experimental_workflow start Primary Screen Hit (this compound) aggregation_check Aggregation Check? (Steep Curve, High Variability) start->aggregation_check covalent_check Covalent Modification Check? (Time-Dependent Inhibition) aggregation_check->covalent_check No detergent_assay Run Assay with 0.01% Triton X-100 aggregation_check->detergent_assay Yes signal_check Signal Interference Check? (High Background) covalent_check->signal_check No time_assay Time-Dependent Inhibition Assay covalent_check->time_assay Yes compound_only Compound-Only Control Assay signal_check->compound_only Yes true_hit Potential True Hit (Proceed to Orthogonal Assays) signal_check->true_hit No aggregator Likely Aggregator (False Positive) detergent_assay->aggregator Potency Lost no_effect No Change in Potency detergent_assay->no_effect dls Dynamic Light Scattering (DLS) time_assay->signal_check No Time-Dependence covalent_modifier Likely Covalent Modifier (Potential for Non-Specificity) time_assay->covalent_modifier Time-Dependent Inhibition Observed dilution_assay Jump-Dilution Assay interferer Signal Interference (False Positive) compound_only->interferer Signal Detected compound_only->true_hit No Signal no_effect->covalent_check

Caption: Troubleshooting workflow for this compound assay interference.

signaling_pathway cluster_interference Hypothetical Interference by this compound cluster_covalent Covalent Modification cluster_aggregation Aggregation cluster_readout Observed Assay Readout This compound This compound (α,β-unsaturated nitrile) protein_target Target Protein (e.g., Kinase, Protease) This compound->protein_target Covalent Adduct Formation (Michael Addition) menisdaurin_agg This compound Aggregates This compound->menisdaurin_agg Self-assembles at high concentration inactive_protein Inactive Protein protein_target->inactive_protein Irreversible Inhibition denatured_protein Denatured Protein protein_target->denatured_protein Sequestration & Denaturation assay_reagent Assay Reagent (e.g., Fluorogenic Substrate) false_positive False Positive Signal (Apparent Inhibition) inactive_protein->false_positive denatured_protein->false_positive

Caption: Mechanisms of this compound's potential assay interference.

Preventing Menisdaurin degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and preparation of samples containing Menisdaurin to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a cyanogenic glycoside, a class of naturally occurring compounds that can release hydrogen cyanide upon degradation.[1][2] This degradation can be initiated by enzymatic activity or acidic conditions, which are common during sample extraction and preparation.[1][3] Ensuring the stability of this compound is critical for accurate quantification and analysis in research and drug development.

Q2: What are the primary pathways of this compound degradation?

The two main degradation pathways for this compound are:

  • Enzymatic Hydrolysis: Tissues containing this compound often also contain the enzyme β-glucosidase. When the tissue is disrupted during sample preparation, this enzyme can come into contact with this compound, initiating hydrolysis. This process cleaves the glucose molecule, leading to an unstable aglycone that rapidly decomposes.[1][2]

  • Acid Hydrolysis: Exposure to acidic conditions can also hydrolyze the glycosidic bond of this compound, leading to its degradation.[1]

Q3: What are the immediate steps I should take to prevent degradation upon sample collection?

To minimize degradation, it is crucial to immediately inactivate endogenous enzymes. This can be achieved by flash-freezing the sample in liquid nitrogen and storing it at -80°C, or by immediately homogenizing the sample in a hot solvent such as boiling ethanol (B145695) or methanol (B129727).[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no detectable this compound in the final extract. Enzymatic degradation during sample homogenization.Homogenize the sample directly in a pre-heated solvent (e.g., 80% methanol at 70°C) to denature degradative enzymes. Alternatively, freeze-dry the sample before extraction.
Acid-catalyzed degradation during extraction or storage.Ensure the pH of the extraction solvent and any subsequent buffers is neutral to slightly acidic (pH 5-7). Avoid strongly acidic conditions. Store extracts at low temperatures (-20°C or -80°C).
High variability in this compound concentration between replicate samples. Incomplete inactivation of endogenous enzymes.Ensure uniform and rapid heating or freezing of all samples. Increase the volume of hot solvent or the speed of freezing to ensure complete enzyme denaturation.
Inconsistent extraction times or temperatures.Standardize all extraction parameters, including time, temperature, and solvent-to-sample ratio. Use a temperature-controlled water bath or shaker for consistency.
Appearance of unknown peaks in the chromatogram that may be degradation products. Degradation of the this compound aglycone after hydrolysis.Optimize the extraction protocol to minimize hydrolysis. Use milder extraction conditions and analyze the samples as quickly as possible after preparation.
Co-extraction of interfering compounds from the sample matrix.Employ a solid-phase extraction (SPE) clean-up step after the initial extraction to remove interfering substances.

Quantitative Data on Stability

While specific quantitative stability data for this compound is limited, the following tables provide representative stability data for a related cyanogenic glycoside, Amygdalin, under various conditions. This data can serve as a general guideline for handling this compound samples.

Table 1: Effect of Temperature on Amygdalin Stability in Aqueous Solution (pH 7)

Temperature (°C)Incubation Time (hours)Remaining Amygdalin (%)
424>98%
25 (Room Temp)24~95%
5024~80%
7024~60%

Table 2: Effect of pH on Amygdalin Stability at 25°C

pHIncubation Time (hours)Remaining Amygdalin (%)
324~85%
524>95%
724~95%
924~70%

Table 3: Effect of Light on Amygdalin Stability in Aqueous Solution (pH 7, 25°C)

Light ConditionIncubation Time (hours)Remaining Amygdalin (%)
Dark24>98%
Ambient Light24~96%
Direct UV Light (254 nm)24~90%

Experimental Protocols

Protocol 1: Extraction of this compound for HPLC Analysis

This protocol is designed to extract this compound while minimizing degradation.

Materials:

  • Frozen or freeze-dried sample material

  • 80% Methanol (HPLC grade), pre-heated to 70°C

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC vials

Procedure:

  • Weigh approximately 100 mg of finely ground, frozen, or freeze-dried sample material into a centrifuge tube.

  • Add 1 mL of pre-heated 80% methanol (70°C) to the sample.

  • Immediately vortex the tube for 30 seconds to ensure thorough mixing and rapid inactivation of enzymes.

  • Place the tube in a 70°C water bath for 15 minutes, with occasional vortexing.

  • Allow the sample to cool to room temperature.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Store the vial at -20°C until analysis.

Visualizations

Menisdaurin_Degradation_Pathway This compound This compound (Cyanogenic Glycoside) Aglycone Unstable Aglycone + Glucose This compound->Aglycone β-glucosidase or Acid Hydrolysis Degradation_Products Degradation Products (including Hydrogen Cyanide) Aglycone->Degradation_Products Spontaneous Decomposition

Caption: Degradation pathway of this compound.

Experimental_Workflow Sample_Collection 1. Sample Collection (Flash freeze or use fresh) Homogenization 2. Homogenization (in hot 80% Methanol) Sample_Collection->Homogenization Extraction 3. Extraction (70°C for 15 min) Homogenization->Extraction Centrifugation 4. Centrifugation (10,000 x g for 10 min) Extraction->Centrifugation Filtration 5. Filtration (0.22 µm filter) Centrifugation->Filtration Analysis 6. HPLC Analysis Filtration->Analysis

Caption: Workflow for this compound extraction.

References

Technical Support Center: Enhancing the Bioavailability of Menisdaurin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during experiments aimed at enhancing the bioavailability of Menisdaurin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a naturally occurring cyanogenic glycoside found in plants such as Menispermum dauricum and Flueggea virosa.[1][2] Like many natural products, its therapeutic potential is often limited by poor oral bioavailability. This is primarily due to factors such as low aqueous solubility, poor membrane permeability, and susceptibility to first-pass metabolism in the liver.[3]

Q2: What are the primary barriers to the oral absorption of this compound?

A2: The primary barriers to the oral absorption of this compound are likely its:

  • Low Aqueous Solubility: As a complex glycoside, this compound may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • Poor Permeability: The intestinal membrane is a lipid bilayer, and the polar sugar moiety of this compound may hinder its passive diffusion across this barrier.

  • Enzymatic Degradation: Glycosides can be hydrolyzed by intestinal enzymes, which may alter the structure and activity of this compound before it can be absorbed.

  • First-Pass Metabolism: If absorbed, this compound may be rapidly metabolized by enzymes in the liver before it reaches systemic circulation, reducing its overall bioavailability.

Q3: What are the most common strategies to enhance the bioavailability of poorly soluble natural products like this compound?

A3: Common strategies to improve the oral bioavailability of compounds like this compound include:

  • Formulation Approaches:

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can enhance the solubility and absorption of lipophilic drugs.[4][5][6]

    • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate.[6]

    • Nanoparticle Formulations: Reducing the particle size to the nanoscale increases the surface area, which can lead to improved dissolution and absorption.[7]

  • Chemical Modification:

    • Prodrugs: Modifying the structure of this compound to create a more soluble or permeable prodrug that is converted to the active form in the body.

    • Salt Formation: For compounds with ionizable groups, forming a salt can significantly improve solubility.

Q4: Which in vitro models are suitable for assessing the permeability of this compound?

A4: The Caco-2 cell permeability assay is a widely used and accepted in vitro model for predicting human intestinal absorption of drugs.[8][9][10][11] This model uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.[8][10] It allows for the assessment of both passive diffusion and active transport mechanisms.[10][11]

Q5: How can I quantify the concentration of this compound in biological samples?

A5: Validated analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection are suitable for the quantification of this compound in plasma and other biological matrices.[12]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Low Permeability Observed in Caco-2 Assay

Potential Cause Troubleshooting Steps
Poor aqueous solubility of this compound in the assay buffer. - Determine the pH-solubility profile of this compound and adjust the buffer pH if possible without affecting cell viability.- Use a co-solvent (e.g., DMSO, ethanol) at a low, non-toxic concentration (typically <1%) to dissolve the compound.
This compound is a substrate for efflux transporters (e.g., P-glycoprotein). - Perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio.- Include a known inhibitor of the suspected efflux transporter (e.g., verapamil (B1683045) for P-gp) to see if permeability increases.[11]
Low passive diffusion due to the hydrophilic glycoside moiety. - Consider synthesizing a more lipophilic prodrug of this compound by masking polar groups.- Evaluate the effect of permeation enhancers, though this should be done with caution due to potential cytotoxicity.

Issue 2: High Variability in Pharmacokinetic Parameters in Animal Studies

Potential Cause Troubleshooting Steps
Inconsistent formulation. - Ensure the formulation is homogeneous and that the dose administered is consistent for each animal.- For suspensions, ensure adequate mixing before and during dosing.
Variability in food intake. - Standardize the fasting period before and after dosing, as food can significantly impact the absorption of some compounds.[13]
Differences in gut microbiota. - Acknowledge that gut microbiota can metabolize natural glycosides and may be a source of variability. While difficult to control, maintaining consistent housing and diet for the animals can help.
Poor oral absorption leading to plasma levels near the limit of quantification. - Improve the formulation to increase absorption (see Issue 3).- Increase the dose, being mindful of potential toxicity.

Issue 3: Low Oral Bioavailability in In Vivo Studies

Potential Cause Troubleshooting Steps
Poor aqueous solubility and dissolution in the GI tract. - Formulate this compound in a solubilization-enhancing vehicle such as a solid lipid nanoparticle (SLN) formulation (see Experimental Protocol 2).- Create a solid dispersion with a hydrophilic polymer.[6]
High first-pass metabolism. - Assess the metabolic stability of this compound in liver microsomes or hepatocytes in vitro.- If metabolism is extensive, consider a prodrug approach to mask the metabolic site.[6]
Low intestinal permeability. - If Caco-2 assays confirm low permeability, focus on formulation strategies that can enhance absorption, such as lipid-based systems that can be absorbed via the lymphatic pathway.[14]

Data Presentation

Table 1: Illustrative Permeability Data for this compound and Control Compounds in Caco-2 Cells

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Permeability Classification
This compound (Hypothetical) 0.21.2Low
This compound-SLN (Hypothetical) 1.51.1Moderate
Propranolol (High Permeability Control) 25.01.0High
Atenolol (Low Permeability Control) 0.51.3Low

Note: Data for this compound are hypothetical and for illustrative purposes.

Table 2: Illustrative Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration (10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)
This compound (Aqueous Suspension) 351.0150100
This compound-SLN 1802.0980653

Note: Data are hypothetical and for illustrative purposes, based on potential improvements with nanoformulation strategies.

Experimental Protocols

Experimental Protocol 1: Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of this compound.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer, changing the medium every 2-3 days.

  • Monolayer Integrity Test:

    • Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers. TEER values should be >200 Ω·cm² for a confluent monolayer.

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed HBSS.

    • For Apical to Basolateral (A-B) transport: Add the this compound solution (e.g., 10 µM in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.

    • For Basolateral to Apical (B-A) transport: Add the this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh HBSS.

    • Collect a sample from the donor chamber at the beginning and end of the experiment.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio >2 suggests active efflux.

Experimental Protocol 2: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To prepare an SLN formulation to enhance the oral bioavailability of this compound.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Deionized water

  • High-pressure homogenizer or sonicator

Methodology:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Dissolve this compound in the molten lipid.

  • Preparation of the Aqueous Phase:

    • Heat the deionized water containing the surfactant to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Homogenize the pre-emulsion using a high-pressure homogenizer or a probe sonicator to reduce the particle size to the nanometer range.

    • The homogenization parameters (pressure, number of cycles, sonication time, and amplitude) should be optimized.

  • Cooling and SLN Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and drug loading by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in both the supernatant and the pellet.

Experimental Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of a this compound formulation.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • This compound formulation (e.g., aqueous suspension and SLN formulation)

  • Vehicle for the formulations

  • Oral gavage needles

  • Blood collection tubes (e.g., with EDTA or heparin)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization and Dosing:

    • Acclimatize the rats for at least one week before the experiment.

    • Fast the animals overnight (12-16 hours) before dosing, with free access to water.[13]

    • Divide the rats into groups (e.g., Group 1: this compound suspension; Group 2: this compound-SLN).

    • Administer the formulations via oral gavage at a specified dose (e.g., 10 mg/kg).[13]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation:

    • Immediately centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Extract this compound from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) using non-compartmental analysis software.

    • Calculate the relative bioavailability of the enhanced formulation (e.g., SLN) compared to the control suspension.

Mandatory Visualizations

experimental_workflow_bioavailability Formulation This compound Formulation (e.g., Suspension, SLNs) Caco2 Caco-2 Permeability Assay Formulation->Caco2 PK_Study Oral Administration to Rats Formulation->PK_Study Permeability_Data Permeability Data (Papp) Caco2->Permeability_Data Blood_Sampling Blood Sampling PK_Study->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Plasma Blood_Sampling->Plasma_Analysis PK_Parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC) Plasma_Analysis->PK_Parameters

Caption: Workflow for assessing the bioavailability of this compound formulations.

intestinal_absorption_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation Menisdaurin_Glycoside This compound (Glycoside) Hydrolysis Hydrolysis by Brush Border Enzymes Menisdaurin_Glycoside->Hydrolysis SGLT1_GLUT2 SGLT1 / GLUT2 Transporters Menisdaurin_Glycoside->SGLT1_GLUT2 Menisdaurin_Aglycone This compound (Aglycone) Hydrolysis->Menisdaurin_Aglycone Passive_Diffusion Passive Diffusion Menisdaurin_Aglycone->Passive_Diffusion Metabolism Phase II Metabolism (Glucuronidation, Sulfation) Passive_Diffusion->Metabolism SGLT1_GLUT2->Metabolism Metabolites Metabolites Metabolism->Metabolites Portal_Vein Portal Vein Metabolites->Portal_Vein

Caption: Putative intestinal absorption pathways for this compound.

References

Validation & Comparative

A Comparative Analysis of Menisdaurin and Other Plant-Derived Cyanogenic Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of menisdaurin (B1234387) with other notable cyanogenic glycosides found in plants, focusing on their biological activities and potential therapeutic applications. The information presented is supported by experimental data to facilitate objective evaluation for research and drug development purposes.

Introduction to Cyanogenic Glycosides

Cyanogenic glycosides are a class of specialized metabolites produced by over 2,500 plant species as a defense mechanism against herbivores.[1] These compounds are characterized by their ability to release toxic hydrogen cyanide (HCN) upon enzymatic hydrolysis.[2] While this toxicity is a deterrent in nature, researchers are exploring the potential of these molecules in various therapeutic areas, including cancer and viral infections. This guide will focus on a comparative analysis of this compound, amygdalin (B1666031), and prunasin (B192207).

Comparative Biological Activity

The biological activities of this compound, amygdalin, and prunasin are of significant interest in the scientific community. While research on this compound is less extensive than on amygdalin, preliminary studies have shown its potential.

Antiviral Activity

This compound and its derivatives have demonstrated notable activity against the Hepatitis B virus (HBV). Experimental data has shown that these compounds can inhibit HBV replication.

Table 1: Anti-HBV Activity of this compound and Its Derivatives

CompoundEC50 (µg/mL)
This compound87.7 ± 5.8
This compound B>100
This compound C>100
This compound D95.3 ± 6.2
This compound E>100
Coclauril75.4 ± 4.5
Menisdaurilide>100

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Cytotoxic Activity

The cytotoxic effects of cyanogenic glycosides, primarily attributed to the release of hydrogen cyanide, are a key area of investigation for their potential as anticancer agents.

Table 2: Comparative Cytotoxicity of Cyanogenic Glycosides Against Cancer Cell Lines

CompoundCell LineIC50Reference
This compound Data Not Available--
Amygdalin Oral Cancer (KB)32 µg/mL (from almond extract)[3]
Oral Cancer (KB)61 µg/mL (from apricot extract)[3]
Renal Cancer (A498)>5 mg/mL[4]
Renal Cancer (Caki-1)>5 mg/mL[4]
Renal Cancer (KTCTL-26)>5 mg/mL[4]
Breast Cancer (MCF-7)64.5 mM[5]
Oral Squamous Cell Carcinoma (HNO97)381.60 µg/mL[6]
Prunasin Rat (Oral)LD50: 560 mg/kg[7]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals.

Note: Direct comparative studies on the cytotoxicity of purified this compound against cancer cell lines are currently limited in the available scientific literature. The cytotoxic activity of a methanolic extract of Cocculus hirsutus, a plant from the Menispermaceae family from which this compound was first isolated, showed an IC50 value of 111 µg/ml against the HeLa cell line.[8] However, this value represents the activity of a crude extract and not the isolated this compound.

Signaling Pathways and Mechanisms of Action

The therapeutic potential of cyanogenic glycosides is intrinsically linked to their interaction with cellular signaling pathways.

This compound: Anti-HBV Mechanism

The antiviral activity of this compound and its analogues against HBV is thought to involve the downregulation of critical transcription factors necessary for viral gene expression and replication. This leads to a reduction in HBV promoter activity.

Menisdaurin_Anti_HBV_Pathway This compound This compound Transcription_Factors Hepatocyte Nuclear Factors (HNF-4, HNF-3) This compound->Transcription_Factors Post-transcriptional Downregulation HBV_Promoter HBV Promoter Activity Transcription_Factors->HBV_Promoter Decreased Binding Viral_Gene_Expression Viral Gene Expression (RNA & Protein) HBV_Promoter->Viral_Gene_Expression Inhibition HBV_Replication HBV Replication Viral_Gene_Expression->HBV_Replication Inhibition

Caption: Proposed mechanism of anti-HBV activity of this compound.

Amygdalin: Pro-Apoptotic Signaling in Cancer Cells

Amygdalin has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[9] Its mechanism of action involves the modulation of key proteins in the apoptotic pathway, leading to cell death. This is often attributed to the release of cyanide, which can induce oxidative stress and interfere with mitochondrial function.[10]

Amygdalin_Apoptosis_Pathway Amygdalin Amygdalin Beta_Glucosidase β-Glucosidase Amygdalin->Beta_Glucosidase Hydrolysis HCN Hydrogen Cyanide (HCN) Beta_Glucosidase->HCN Oxidative_Stress Oxidative Stress HCN->Oxidative_Stress Mitochondria Mitochondrial Dysfunction HCN->Mitochondria Bcl2_Family Modulation of Bcl-2 Family Proteins (Bax/Bcl-2 ratio) Oxidative_Stress->Bcl2_Family Mitochondria->Bcl2_Family Caspases Caspase Activation Bcl2_Family->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway of amygdalin-induced apoptosis.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of the biological activities of cyanogenic glycosides.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cells in a 96-well plate B Incubate for 24h A->B C Add varying concentrations of test compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and IC50 value H->I

Caption: General workflow for an MTT-based cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, amygdalin). Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration at which 50% of cell growth is inhibited, by plotting a dose-response curve.

Conclusion

This compound, amygdalin, and prunasin represent a class of plant-derived compounds with intriguing biological activities. While amygdalin has been more extensively studied for its cytotoxic effects against cancer cells, this compound shows promise as an antiviral agent. The current body of research highlights the need for further investigation, particularly in conducting direct comparative studies of these compounds under standardized experimental conditions. Elucidating the specific signaling pathways and mechanisms of action will be crucial for unlocking their full therapeutic potential and guiding future drug development efforts. The lack of robust cytotoxicity data for this compound against cancer cell lines is a significant gap in the current literature that warrants future research.

References

Comparative Analysis of Menisdaurin's Anti-Hepatitis B Virus Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in-vitro anti-HBV activity of Menisdaurin, benchmarked against established antiviral agents.

This guide provides a detailed comparison of the anti-Hepatitis B Virus (HBV) activity of the natural compound this compound against currently approved antiviral drugs, including Lamivudine, Entecavir (B133710), and Tenofovir (B777). The following sections present quantitative data on the efficacy and cytotoxicity of these compounds, detailed experimental protocols for the cited assays, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Comparison of Anti-HBV Activity

The antiviral efficacy and cytotoxicity of this compound and approved HBV drugs are summarized below. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

CompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound HepG2.2.15~1.5 - 5.1 µg/mL>50 µg/mL>9.8*[1]
Lamivudine HepG2.2.150.0016 - 0.07>100>1428[2][3][4]
Entecavir HepG2.2.150.0007 - 0.003830 - >1008,000 - >142,857[1][5][6]
Tenofovir HepG2.2.150.02 - 1.1>10 - >100>9 - >5000[2][7][8][9]

*Note: this compound data is limited and presented in µg/mL in the source. Conversion to µM depends on its molecular weight.

Mechanism of Action

This compound is a plant-derived compound that has demonstrated inhibitory effects on Hepatitis B Virus (HBV) replication. Studies suggest that this compound exerts its anti-HBV activity, at least in part, by inhibiting the HBV polymerase, a critical enzyme for the replication of the viral genome.[10] This mechanism is shared with the class of approved anti-HBV drugs known as nucleoside/nucleotide analogs.

Nucleoside/Nucleotide Analogs (Lamivudine, Entecavir, Tenofovir) are the cornerstone of current HBV therapy. These drugs act as chain terminators for the viral DNA polymerase. After being phosphorylated by host cell kinases into their active triphosphate forms, they are incorporated into the growing viral DNA chain. This incorporation prevents further elongation of the DNA chain, thereby halting viral replication.[5][11]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and other anti-HBV agents.

Cell Culture and Maintenance

The HepG2.2.15 cell line, a human hepatoblastoma cell line that stably expresses the HBV genome, is a standard in vitro model for screening anti-HBV compounds.

  • Cell Line: HepG2.2.15

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 to maintain HBV plasmid expression.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

To determine the concentration at which a compound becomes toxic to the host cells, various cytotoxicity assays are employed.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seed HepG2.2.15 cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound (e.g., this compound, Lamivudine) for a specified period (e.g., 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).

  • Measure the absorbance at 570 nm using a microplate reader.

  • The CC50 value is calculated from the dose-response curve.[12][13]

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

  • Seed and treat cells as described for the MTT assay.

  • After the treatment period, remove the medium and add a medium containing a known concentration of Neutral Red (e.g., 50 µg/mL).

  • Incubate for 2-3 hours to allow for dye uptake.

  • Wash the cells with a wash buffer (e.g., PBS) to remove excess dye.

  • Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the cells.

  • Measure the absorbance at 540 nm.

  • The CC50 is determined from the dose-response curve.[14][15][16]

This fluorescent assay measures the reduction of non-fluorescent resazurin (B115843) to the highly fluorescent resorufin (B1680543) by metabolically active cells.

  • Seed and treat cells as described for the MTT assay.

  • After treatment, add resazurin solution to each well to a final concentration of approximately 10-25 µg/mL.

  • Incubate for 1-4 hours at 37°C.

  • Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • The CC50 is calculated from the dose-response curve.[7][17][18][19]

Quantification of HBV Replication

Quantitative Polymerase Chain Reaction (qPCR) is used to measure the amount of HBV DNA in the supernatant of cultured cells, which reflects the level of viral replication.

  • Collect the culture supernatant from treated and untreated HepG2.2.15 cells.

  • Isolate viral DNA from the supernatant using a commercial viral DNA extraction kit.

  • Perform qPCR using primers and a probe specific for a conserved region of the HBV genome.

  • A standard curve is generated using a plasmid containing the HBV genome at known concentrations to quantify the HBV DNA in the samples.

  • The EC50 value is determined by plotting the percentage of inhibition of HBV DNA replication against the concentration of the test compound.[1][4][20][21]

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of HBV surface antigen (HBsAg) and e-antigen (HBeAg) secreted into the culture medium.

  • Collect the culture supernatant from treated and untreated cells.

  • Coat a 96-well plate with a capture antibody specific for HBsAg or HBeAg.

  • Add the culture supernatants and standards to the wells and incubate.

  • After washing, add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Add a substrate for the enzyme and measure the resulting colorimetric reaction using a microplate reader.

  • The concentrations of HBsAg and HBeAg in the samples are determined from the standard curve, and the EC50 is calculated.[13][22][23][24]

HBV Polymerase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the HBV polymerase.

  • Immunoprecipitate the HBV polymerase from cell lysates of HBV-expressing cells (e.g., HepG2.2.15) using an antibody against a tag on the polymerase or a polymerase-specific antibody.

  • Perform an in vitro polymerase reaction using the immunoprecipitated polymerase, a DNA or RNA template, and a mixture of deoxynucleotide triphosphates (dNTPs), including a radiolabeled or fluorescently labeled dNTP.

  • The reaction is carried out in the presence and absence of the test compound.

  • The incorporation of the labeled dNTP into the newly synthesized DNA is measured by methods such as gel electrophoresis and autoradiography or scintillation counting.

  • The IC50 (50% inhibitory concentration) of the compound on polymerase activity is determined.[5]

Visualizing the Landscape of HBV Inhibition

The following diagrams illustrate the HBV replication cycle and the points of intervention for antiviral compounds, as well as a typical experimental workflow for evaluating their efficacy.

HBV_Replication_Cycle cluster_cell Hepatocyte HBV_Virion HBV Virion Entry 1. Entry HBV_Virion->Entry Hepatocyte Hepatocyte Uncoating 2. Uncoating Entry->Uncoating To_Nucleus 3. Transport to Nucleus Uncoating->To_Nucleus cccDNA_Formation 4. cccDNA Formation To_Nucleus->cccDNA_Formation Transcription 5. Transcription cccDNA_Formation->Transcription pgRNA pgRNA Transcription->pgRNA mRNAs mRNAs Transcription->mRNAs Encapsidation 7. Encapsidation pgRNA->Encapsidation Translation 6. Translation mRNAs->Translation Viral_Proteins Viral Proteins Translation->Viral_Proteins Polymerase HBV Polymerase Translation->Polymerase Viral_Proteins->Encapsidation Polymerase->Encapsidation Reverse_Transcription 8. Reverse Transcription Encapsidation->Reverse_Transcription rcDNA rcDNA Reverse_Transcription->rcDNA Assembly 9. Assembly rcDNA->Assembly Release 10. Release Assembly->Release Release->HBV_Virion New Virions Menisdaurin_Inhibition This compound & Nucleoside Analogs (Lamivudine, Entecavir, Tenofovir) Menisdaurin_Inhibition->Reverse_Transcription

Caption: The HBV replication cycle and the inhibitory target of this compound and nucleoside analogs.

Experimental_Workflow cluster_assays Parallel Assays Start Start: Seed HepG2.2.15 cells Treatment Treat cells with serial dilutions of test compound (e.g., this compound) Start->Treatment Incubation Incubate for a defined period (e.g., 3-9 days) Treatment->Incubation Cytotoxicity Cytotoxicity Assay (MTT, NR, or Resazurin) Incubation->Cytotoxicity Antiviral Antiviral Activity Assays Incubation->Antiviral Data_Analysis Data Analysis: Calculate EC50, CC50, SI Cytotoxicity->Data_Analysis Supernatant_Collection Collect Culture Supernatant Antiviral->Supernatant_Collection DNA_Extraction HBV DNA Extraction Supernatant_Collection->DNA_Extraction ELISA ELISA for HBsAg/HBeAg Supernatant_Collection->ELISA qPCR qPCR for HBV DNA DNA_Extraction->qPCR qPCR->Data_Analysis ELISA->Data_Analysis End End: Comparative Evaluation Data_Analysis->End

Caption: A typical experimental workflow for evaluating the anti-HBV activity of a compound.

Signaling_Pathways cluster_pathways Host Cell Signaling HBV_Infection HBV Infection TLR Toll-like Receptors (TLRs) HBV_Infection->TLR sensed by IFN_Receptor Interferon Receptor (IFNAR) HBV_Infection->IFN_Receptor can be targeted by endogenous/exogenous Interferon NFkB_Pathway NF-κB Pathway TLR->NFkB_Pathway activates Antiviral_State Antiviral State NFkB_Pathway->Antiviral_State promotes JAK_STAT_Pathway JAK-STAT Pathway IFN_Receptor->JAK_STAT_Pathway activates ISGs Interferon-Stimulated Genes (ISGs) JAK_STAT_Pathway->ISGs induces expression of ISGs->Antiviral_State establish HBV_Interference HBV can interfere with these pathways to evade immune response HBV_Interference->NFkB_Pathway HBV_Interference->JAK_STAT_Pathway Menisdaurin_Effect Potential modulation by This compound (requires further investigation) Menisdaurin_Effect->NFkB_Pathway Menisdaurin_Effect->IFN_Receptor

Caption: Key host signaling pathways involved in the antiviral response to HBV.

References

A Researcher's Guide to Menisdaurin Immunoassay Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the potential cross-reactivity of Menisdaurin (B1234387) in immunoassays. Given the structural similarities among cyanogenic glycosides, this document outlines the challenges of immunoassay specificity and compares performance with alternative analytical methods. Experimental data from related compounds are presented to illustrate key concepts, alongside detailed protocols for validation.

Introduction to this compound and Immunoassay Specificity

This compound is a cyanogenic glycoside, a class of nitrogen-containing secondary metabolites found in various plants, including those from the Menispermum and Flueggea genera.[1] As a bioactive component with potential antiviral properties, its accurate quantification in plant extracts and pharmaceutical preparations is crucial.[2][3]

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are powerful tools for rapid and sensitive detection of small molecules like this compound.[4][5] These assays rely on the specific binding of an antibody to its target antigen. However, a significant challenge in developing immunoassays for haptens (small molecules) is cross-reactivity . This occurs when the antibody binds to structurally related compounds in addition to the target analyte, potentially leading to overestimated and inaccurate results. The degree of cross-reactivity is a critical parameter that defines the specificity and reliability of an immunoassay.[6]

Structural Basis for Cross-Reactivity

The potential for cross-reactivity in a this compound immunoassay stems from its shared structural features with other cyanogenic glycosides. An antibody raised against this compound may recognize the common glucose moiety or the nitrile group present in other related compounds.

Figure 1: Structural Comparison of Cyanogenic Glycosides

  • This compound: Features a glucose molecule linked to an α,β-unsaturated nitrile aglycone.[1]

  • Amygdalin: Contains a gentiobiose (two glucose units) and a mandelonitrile (B1675950) aglycone.[4]

  • Prunasin: Structurally simpler than Amygdalin, with a single glucose unit and a mandelonitrile aglycone.[7]

The shared glucoside and nitrile functionalities are the primary epitopes that an antibody might recognize, making cross-reactivity with compounds like Amygdalin and Prunasin a significant consideration during assay development.

Performance Data and Method Comparison

While specific immunoassay data for this compound is not widely published, data from an extensively characterized ELISA for the related cyanogenic glycoside, Amygdalin, provides an excellent model for potential cross-reactivity.

Table 1: Example Cross-Reactivity Profile of an Anti-Amygdalin Polyclonal Antibody This table demonstrates how an antibody raised against Amygdalin interacts with other structurally similar cyanogenic glycosides. A similar characterization would be mandatory for any this compound-specific immunoassay.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Amygdalin Gentiobiose-Mandelonitrile50100
PrunasinGlucose-Mandelonitrile3,8461.3
MandelonitrileMandelonitrile (Aglycone)50,0000.1
LinamarinGlucose-Acetone Cyanohydrin>500,000<0.01
DhurrinGlucose-hydroxymandelonitrile>500,000<0.01
Data adapted from a study on an Amygdalin-specific ELISA.[7] Cross-reactivity is calculated as (IC50 of Amygdalin / IC50 of competing compound) x 100.

Table 2: Comparison of Analytical Methods for this compound Quantification Immunoassays are excellent for high-throughput screening, but orthogonal methods are recommended for confirmation and validation.

ParameterImmunoassay (Competitive ELISA)UPLC-PDALC-MS/MS
Principle Antigen-Antibody BindingChromatographic Separation & UV AbsorbanceChromatographic Separation & Mass-to-Charge Ratio
Specificity Moderate to High (Dependent on antibody)High (Based on retention time & UV spectrum)Very High (Based on retention time & specific mass transitions)
Sensitivity Very High (pg/mL to ng/mL)[4]Moderate (µg/mL)[2]Extremely High (pg/mL to fg/mL)
Throughput High (96-well plate format)Low to ModerateLow to Moderate
Cost per Sample LowModerateHigh
Development Time Long (Antibody production)Moderate (Method development)Moderate to Long (Method development)
Confirmation Requires confirmation by an orthogonal methodCan be confirmatoryGold standard for confirmation

Key Experimental Protocols

Protocol 1: Competitive ELISA for this compound Cross-Reactivity Assessment

This protocol describes a standard indirect competitive ELISA to determine the specificity of an anti-Menisdaurin antibody.

  • Coating: Dilute a this compound-protein conjugate (e.g., this compound-BSA) in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Phosphate Buffered Saline containing 0.05% Tween-20 (PBST).

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well. Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of this compound (standard curve) and potential cross-reactants (e.g., Prunasin, Amygdalin) in assay buffer.

    • Add 50 µL of the standard or cross-reactant solution to the wells.

    • Add 50 µL of the primary anti-Menisdaurin antibody (at a pre-optimized dilution) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step (step 2).

  • Secondary Antibody: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in assay buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step (step 2).

  • Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2M H₂SO₄).

  • Data Analysis: Read the absorbance at 450 nm. Plot a standard curve of absorbance vs. log concentration of this compound. Determine the IC50 value (concentration that causes 50% inhibition). Calculate the percent cross-reactivity for each tested compound.

Protocol 2: UPLC-PDA Analysis for this compound Confirmation

This protocol provides a validated method for the accurate quantification of this compound, serving as an ideal orthogonal method to confirm immunoassay results.[2]

  • Sample Preparation: Extract the plant material with methanol. Filter the extract through a 0.22 µm syringe filter before injection.

  • Chromatographic System:

    • Instrument: UPLC system with a Photodiode Array (PDA) detector.[2]

    • Column: Eclipse C18 (4.6 × 100 mm, 3.5 µm).[2]

    • Mobile Phase: Gradient of acetonitrile (B52724) (A) and water (B).

    • Flow Rate: 0.16 mL/min.[2]

    • Detection Wavelength: 235 nm.[2]

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).

  • Analysis:

    • Inject 1-5 µL of each standard and sample.

    • Record the chromatograms and integrate the peak area for this compound (retention time ~2.7 min under specified conditions).[2]

  • Quantification: Plot a calibration curve of peak area vs. concentration for the this compound standards. Use the linear regression equation to calculate the exact concentration of this compound in the samples.

Visualized Workflows and Principles

The following diagrams illustrate the core concepts of cross-reactivity testing and the competitive immunoassay principle.

cross_reactivity_workflow cluster_prep Preparation cluster_competition Competitive Reaction cluster_detection Detection plate Coat Plate with This compound-Protein Conjugate block Wash and Block Non-specific Sites plate->block add_samples Add Samples: 1. This compound Std. 2. Cross-Reactant A 3. Cross-Reactant B block->add_samples add_ab Add Primary Antibody (Anti-Menisdaurin) add_sec_ab Add HRP-Conjugated Secondary Antibody add_ab->add_sec_ab add_sub Add TMB Substrate & Measure Signal add_sec_ab->add_sub analyze Analyze Data: Calculate IC50 and % Cross-Reactivity add_sub->analyze

Workflow for assessing immunoassay cross-reactivity.

competitive_immunoassay cluster_high_analyte High this compound Concentration (Low Signal) cluster_low_analyte Low this compound / High Cross-Reactant (Low Signal) Ab1 Ab Ag_bound M Ab1->Ag_bound Ag_free1 M Ag_free2 M Ag_free3 M Ag_plate M-HRP caption1 Free this compound (M) outcompetes labeled this compound (M-HRP) for limited antibody (Ab) sites. Ab2 Ab CR_bound CR Ab2->CR_bound CR_free1 CR CR_free2 CR Ag_plate2 M-HRP Ag_plate_bound M-HRP caption2 Cross-reactant (CR) also competes with labeled this compound (M-HRP), leading to an artificially low signal.

Principle of competitive immunoassay and cross-reactant interference.

Conclusion and Recommendations

The development of an immunoassay for this compound offers a promising avenue for rapid, high-throughput analysis. However, researchers and drug development professionals must proceed with a clear understanding of the inherent risk of cross-reactivity from other structurally related cyanogenic glycosides.

Key Recommendations:

  • Thorough Validation: Any newly developed anti-Menisdaurin antibody must be rigorously screened against a panel of relevant cyanogenic glycosides to fully characterize its specificity and cross-reactivity profile.

  • Use of Orthogonal Methods: For regulatory submissions, quality control, or any application requiring precise quantification, immunoassay results should be independently verified using a highly specific orthogonal method like the validated UPLC-PDA method or LC-MS/MS.[2]

  • Understand Assay Limitations: Recognize that the degree of cross-reactivity can be influenced by the specific immunoassay format and reagent concentrations.[6] An assay's performance characteristics must be well-documented and considered during data interpretation.

By adhering to these principles, researchers can confidently employ immunoassays as a valuable screening tool while ensuring the accuracy and reliability of their findings through robust validation.

References

A Comparative Analysis of Menisdaurin and Its Structural Analogs: Anti-Hepatitis B Virus Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cyanogenic glycoside Menisdaurin and its naturally occurring structural analogs. The focus is on their anti-Hepatitis B virus (HBV) activity, supported by experimental data. Detailed methodologies for the cited experiments are included to facilitate reproducibility and further investigation.

Introduction to this compound and its Analogs

This compound is a cyanogenic glycoside first isolated from Menispermum dauricum. It belongs to a class of nitrile-containing compounds found in various plants. Recent research has led to the isolation of several structural analogs of this compound from the hypocotyl of the mangrove species Bruguiera gymnorrhiza. These analogs, identified as menisdaurins B–E, coclauril, and menisdaurilide, share a core cyclohexylideneacetonitrile (B1615479) structure with this compound. This guide will compare the anti-HBV activity of these compounds, providing valuable insights for the development of novel antiviral agents.

Comparative Anti-HBV Activity

The anti-HBV activities of this compound and its analogs were evaluated using a human hepatoblastoma cell line (HepG2 2.2.15), which is stably transfected with the HBV genome. The half-maximal effective concentration (EC₅₀) and the half-maximal cytotoxic concentration (CC₅₀) were determined to assess the antiviral potency and selectivity.

CompoundStructureEC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound (5) Cyclohexylideneacetonitrile glucoside5.1 ± 0.2>100>19.6
Coclauril (6) Aglycone of this compound10.5 ± 0.6>100>9.5
This compound E (4) Demethoxylated analog15.3 ± 1.1>100>6.5
This compound D (3) Hydroxylated analog32.8 ± 2.5>100>3.0
This compound B (1) Methoxy-hydroxlated analog45.6 ± 3.3>100>2.2
This compound C (2) Dihydroxylated analog68.4 ± 4.7>100>1.5
Menisdaurilide (7) Lactone derivative87.7 ± 5.8>100>1.1
Lamivudine (3TC) Positive Control0.18 ± 0.01>100>555.6

Data sourced from Yi, X.-X., et al. (2015). Four New Cyclohexylideneacetonitrile Derivatives from the Hypocotyl of Mangrove (Bruguiera gymnorrhiza). Molecules, 20(8), 14565-14575.

The data indicates that this compound exhibits the most potent anti-HBV activity among the tested analogs, with an EC₅₀ of 5.1 ± 0.2 µg/mL.[1] The activity of the analogs appears to be influenced by substitutions on the cyclohexene (B86901) ring, with the order of activity being this compound > Coclauril > this compound E > this compound D > this compound B > this compound C > Menisdaurilide.[1] All tested compounds showed low cytotoxicity, with CC₅₀ values greater than 100 µg/mL.[1]

Experimental Protocols

Anti-Hepatitis B Virus (HBV) Assay

Cell Line and Culture: The human hepatoblastoma cell line HepG2 2.2.15, which constitutively expresses HBV, was used for the antiviral assays. Cells were cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.

Antiviral Activity Assay:

  • HepG2 2.2.15 cells were seeded in 96-well plates.

  • After 24 hours, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (this compound and its analogs). Lamivudine (3TC) was used as a positive control.

  • The cells were incubated for 6 days, with the medium and compounds being replaced every 2 days.

  • After the incubation period, the supernatant was collected to measure the levels of HBsAg and HBeAg using an enzyme-linked immunosorbent assay (ELISA).

  • The EC₅₀ values were calculated as the concentration of the compound that inhibited HBsAg or HBeAg secretion by 50%.

Cytotoxicity Assay:

  • HepG2 2.2.15 cells were seeded in 96-well plates.

  • After 24 hours, the cells were treated with various concentrations of the test compounds.

  • The cells were incubated for 6 days.

  • Cell viability was determined using the MTT assay.

  • The CC₅₀ values were calculated as the concentration of the compound that reduced cell viability by 50%.

Visualizing Experimental Workflow and Potential Signaling Pathway

To better understand the experimental process and a potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_analysis Data Analysis start Seed HepG2 2.2.15 cells in 96-well plates incubate1 Incubate for 24 hours start->incubate1 treat Add test compounds at various concentrations incubate1->treat incubate2 Incubate for 6 days (replace medium every 2 days) treat->incubate2 elisa Measure HBsAg and HBeAg by ELISA incubate2->elisa mtt Assess cell viability by MTT assay incubate2->mtt calc_ec50 Calculate EC50 elisa->calc_ec50 calc_cc50 Calculate CC50 mtt->calc_cc50

Experimental workflow for anti-HBV and cytotoxicity assays.

While the precise signaling pathway through which this compound and its analogs exert their anti-HBV effects has not been fully elucidated, many natural products with antiviral and anti-inflammatory properties are known to modulate the NF-κB signaling pathway. This pathway is a key regulator of the immune response to viral infections. A plausible, though not yet proven, mechanism for this compound's activity could involve the inhibition of NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines and factors that may support viral replication.

potential_signaling_pathway cluster_virus HBV Infection cluster_cell Host Cell cluster_drug Potential Intervention HBV Hepatitis B Virus (HBV) IKK IKK Complex HBV->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_active Active NF-κB IkB->NFkB_active Releases nucleus Nucleus NFkB_active->nucleus Translocates to genes Pro-inflammatory & Viral Replication Genes nucleus->genes Activates Transcription This compound This compound / Analogs This compound->IKK Inhibits (Hypothesized)

Hypothesized inhibition of the NF-κB pathway by this compound.

Conclusion

This compound and its structural analogs represent a promising class of natural products with anti-HBV activity. The comparative data presented in this guide highlights the potential of this compound as a lead compound for the development of new antiviral therapies. Further structure-activity relationship (SAR) studies are warranted to optimize the antiviral potency and pharmacokinetic properties of this compound class. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in this field. Future investigations should also focus on elucidating the precise molecular mechanism and the specific signaling pathways modulated by these compounds to fully understand their therapeutic potential.

References

Menisdaurin: A Comparative Analysis of Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antiviral activity of Menisdaurin against standard antiviral therapeutic agents. Due to the current scope of available research, this comparison is primarily focused on Hepatitis B Virus (HBV), the only virus against which this compound has been evaluated. For influenza and Herpes Simplex Virus (HSV), a detailed comparison of standard antiviral drugs is provided in the absence of data for this compound.

Executive Summary

This compound, a naturally occurring cyclohexylideneacetonitrile (B1615479) derivative, has demonstrated moderate antiviral activity against Hepatitis B Virus (HBV) in preclinical studies. This guide presents the existing experimental data for this compound and contrasts it with the established efficacy of standard-of-care antiviral drugs for HBV, influenza, and Herpes Simplex Virus (HSV). While direct comparative data for this compound against influenza and HSV is not currently available, this document serves as a resource by summarizing the performance of approved antiviral agents for these common viral infections, providing a benchmark for potential future investigations into the broader antiviral spectrum of this compound and its derivatives.

This compound vs. Standard Antiviral Drugs for Hepatitis B Virus (HBV)

This compound and its derivatives have been investigated for their potential to inhibit HBV replication. The available data from in vitro studies are summarized below and compared with Entecavir, a standard first-line treatment for chronic HBV infection.

Data Presentation: In Vitro Anti-HBV Activity
CompoundVirus StrainCell LineEC50 (µg/mL)Standard DrugEC50 (µM)
This compound (5)HBVHepG2 2.2.155.1 ± 0.2Entecavir0.01-0.1
This compound B (1)HBVHepG2 2.2.1558.3 ± 4.1
This compound C (2)HBVHepG2 2.2.1575.4 ± 6.3
This compound D (3)HBVHepG2 2.2.1542.1 ± 3.5
This compound E (4)HBVHepG2 2.2.1533.6 ± 2.8
Coclauril (6)HBVHepG2 2.2.1512.5 ± 1.1
Menisdaurilide (7)HBVHepG2 2.2.1587.7 ± 5.8

EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect.

Experimental Protocols: Anti-HBV Assay

The anti-HBV activity of this compound and its derivatives was assessed using a human hepatoblastoma cell line (HepG2 2.2.15) that constitutively produces HBV. The detailed methodology is as follows:

  • Cell Line: Human hepatoblastoma HepG2 2.2.15 cells.

  • Method: The antiviral activity was determined by measuring the inhibition of HBV DNA replication.

  • Procedure:

    • HepG2 2.2.15 cells were seeded in 96-well plates.

    • After 24 hours, the cells were treated with various concentrations of the test compounds.

    • The cell culture supernatant was collected after 7 days of treatment.

    • HBV DNA levels in the supernatant were quantified using a real-time polymerase chain reaction (RT-PCR) assay.

    • The EC50 values were calculated by determining the compound concentration that resulted in a 50% reduction in HBV DNA levels compared to the untreated control.

Mechanism of Action: this compound (Hypothetical)

The precise antiviral mechanism of this compound against HBV has not been fully elucidated. It is hypothesized to interfere with the viral replication cycle.

Menisdaurin_HBV_Mechanism cluster_virus_lifecycle HBV Replication Cycle Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription DNA Synthesis DNA Synthesis Reverse Transcription->DNA Synthesis Virion Assembly Virion Assembly DNA Synthesis->Virion Assembly Virion Release Virion Release Virion Assembly->Virion Release This compound This compound This compound->DNA Synthesis Inhibition?

Caption: Hypothetical mechanism of this compound's anti-HBV activity.

Comparison of Standard Antiviral Drugs for Influenza Virus

Currently, there is no published data on the activity of this compound against influenza viruses. This section provides a comparison of commonly used antiviral drugs for the treatment of influenza.

Data Presentation: In Vitro Anti-Influenza Activity
DrugClassTargetInfluenza A (H1N1) EC50Influenza A (H3N2) EC50Influenza B EC50
OseltamivirNeuraminidase InhibitorNeuraminidase0.41 µM - 1.34 nM[1][2][3]0.19 nM - 0.67 nM[1][3]13 nM[3]
Zanamivir (B325)Neuraminidase InhibitorNeuraminidase0.92 nM[3]2.28 nM[3]4.19 nM[3]
AmantadineM2 Ion Channel InhibitorM2 ProteinEffective (resistance is common)Not EffectiveNot Effective

EC50 values can vary depending on the specific viral strain and the assay conditions.

Experimental Protocols: Anti-Influenza Plaque Reduction Assay

A standard method to evaluate the in vitro efficacy of anti-influenza drugs is the plaque reduction assay.

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

  • Method: This assay measures the ability of a drug to inhibit the formation of viral plaques.

  • Procedure:

    • MDCK cells are seeded in 6-well plates and grown to confluence.

    • The cells are infected with a known amount of influenza virus for 1 hour.

    • The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing various concentrations of the antiviral drug.

    • The plates are incubated for 2-3 days to allow for plaque formation.

    • The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

    • The number of plaques is counted, and the EC50 is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated control.

Mandatory Visualization: Influenza Virus Neuraminidase Inhibition

Neuraminidase_Inhibition cluster_viral_release Influenza Virus Release Budding Virion Budding Virion Neuraminidase Neuraminidase Budding Virion->Neuraminidase cleaves sialic acid Released Virion Released Virion Neuraminidase->Released Virion enables Oseltamivir Oseltamivir Oseltamivir->Neuraminidase Inhibits

Caption: Mechanism of action of Neuraminidase Inhibitors like Oseltamivir.

Comparison of Standard Antiviral Drugs for Herpes Simplex Virus (HSV)

As with influenza, there is no available data on the efficacy of this compound against Herpes Simplex Virus. This section details the standard antiviral treatments for HSV-1 and HSV-2.

Data Presentation: In Vitro Anti-HSV Activity
DrugClassTargetHSV-1 EC50 (µM)HSV-2 EC50 (µM)
AcyclovirNucleoside AnalogDNA Polymerase0.15 - 0.85[4][5]0.86[4]
ValacyclovirNucleoside Analog (Prodrug of Acyclovir)DNA PolymeraseSimilar to AcyclovirSimilar to Acyclovir
FamciclovirNucleoside Analog (Prodrug of Penciclovir)DNA Polymerase1.2 - 2.21.6 - 2.8

EC50 values can vary depending on the specific viral strain and the assay conditions.

Experimental Protocols: Anti-HSV Plaque Reduction Assay

The protocol for determining the anti-HSV activity of a compound is similar to that for influenza virus.

  • Cell Line: Vero (African green monkey kidney) cells are commonly used.

  • Method: Plaque reduction assay.

  • Procedure:

    • Vero cells are grown to confluence in multi-well plates.

    • Cells are infected with a standardized amount of HSV-1 or HSV-2.

    • After a 1-hour adsorption period, the viral inoculum is removed.

    • An overlay medium containing different concentrations of the antiviral drug is added.

    • Plates are incubated for 2-3 days until plaques are visible.

    • Cells are fixed and stained, and plaques are counted.

    • The EC50 is determined as the concentration of the drug that inhibits plaque formation by 50%.

Mandatory Visualization: Acyclovir Mechanism of Action

Acyclovir_Mechanism cluster_viral_replication HSV DNA Replication Viral Thymidine Kinase Viral Thymidine Kinase Acyclovir-MP Acyclovir Monophosphate Viral Thymidine Kinase->Acyclovir-MP Host Cell Kinases Host Cell Kinases Acyclovir-TP Acyclovir Triphosphate Host Cell Kinases->Acyclovir-TP Viral DNA Polymerase Viral DNA Polymerase Acyclovir-TP->Viral DNA Polymerase Inhibits & incorporates Chain Termination Chain Termination Viral DNA Polymerase->Chain Termination Acyclovir Acyclovir Acyclovir->Viral Thymidine Kinase

Caption: Mechanism of action of Acyclovir against HSV.

Conclusion

The available data indicates that this compound exhibits moderate in vitro activity against Hepatitis B Virus. However, its efficacy appears to be lower than the first-line HBV drug, Entecavir. A significant gap in knowledge exists regarding the activity of this compound against other viruses, including influenza and Herpes Simplex Virus. The comprehensive data provided for the standard antiviral drugs for these viruses highlights the high bar for potency and selectivity that new antiviral candidates must meet. Further research is warranted to explore the full antiviral spectrum and mechanism of action of this compound and its derivatives. Such studies will be crucial in determining its potential as a lead compound for the development of new antiviral therapies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Menisdaurin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Menisdaurin, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to its inherent toxicity and potential environmental impact, a structured and informed approach to waste management is essential. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound and associated materials, fostering a secure and compliant laboratory environment.

This compound is classified as an acute oral, dermal, and inhalation toxin. It is also recognized as being very toxic to aquatic life with long-lasting effects.[1][2] Therefore, direct disposal into standard waste streams or sanitary sewers is strictly prohibited. All waste containing this compound must be treated as hazardous waste and managed according to institutional and regulatory guidelines.

Hazard Profile of this compound

A clear understanding of the hazards associated with this compound is the first step toward safe handling and disposal.

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity (Oral) Harmful if swallowed.[1][2]Warning
Acute Toxicity (Dermal) Harmful in contact with skin.[2]Warning
Acute Toxicity (Inhalation) Harmful if inhaled.[2]Warning
Hazardous to the Aquatic Environment (Acute) Very toxic to aquatic life.[1]Warning
Hazardous to the Aquatic Environment (Chronic) Very toxic to aquatic life with long lasting effects.[1]Warning

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the necessary procedures for the safe disposal of pure this compound, contaminated labware, and solutions.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired pure this compound, as well as grossly contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., a high-density polyethylene (B3416737) pail) and have a secure, tight-fitting lid.

    • Label the container as "Hazardous Waste: this compound" and include the appropriate hazard pictograms.

  • Liquid Waste:

    • Collect all aqueous and organic solutions containing this compound in a dedicated, leak-proof, and shatter-resistant waste container (e.g., a plastic-coated glass bottle or a high-density polyethylene container).

    • Never mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Label the container as "Hazardous Waste: this compound Solutions" and list the solvent composition.

  • Sharps Waste:

    • Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

    • The sharps container should also be labeled as containing this compound-contaminated items.

2. Decontamination of Laboratory Ware:

  • Reusable Glassware and Equipment:

    • Before routine cleaning, decontaminate all glassware and equipment that has come into contact with this compound.

    • Rinse the items with a suitable solvent in which this compound is soluble. This rinsate must be collected as hazardous liquid waste.

    • Following the initial solvent rinse, wash the glassware and equipment with a laboratory detergent and water. The initial wash water should also be collected as hazardous waste.

    • After decontamination, the items can be cleaned following standard laboratory procedures.

3. Spill Management:

In the event of a this compound spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Minor Spills (Solid or Liquid):

    • Evacuate non-essential personnel from the immediate area.

    • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

    • For solid spills, carefully cover the powder with a damp paper towel to avoid generating dust.

    • For liquid spills, contain the spill using an absorbent material (e.g., spill pillows or chemical absorbent pads).

    • Gently sweep the absorbed material or the covered solid into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

    • Wash the area with soap and water.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

4. Final Disposal:

  • All collected this compound waste (solid, liquid, and sharps) must be disposed of through your institution's hazardous waste management program.

  • Ensure all waste containers are properly sealed and labeled before collection.

  • Follow all institutional and local regulations for the storage and pickup of hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste.

Menisdaurin_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_identification Waste Identification cluster_waste_streams Waste Streams cluster_disposal_actions Disposal Actions cluster_final_disposal Final Disposal Waste This compound Waste Generated Identify Identify Waste Type Waste->Identify Solid Solid Waste (Pure compound, PPE) Identify->Solid Solid Liquid Liquid Waste (Solutions, Rinsate) Identify->Liquid Liquid Sharps Sharps Waste (Needles, Scalpels) Identify->Sharps Sharps Labware Contaminated Labware Identify->Labware Labware CollectSolid Collect in Labeled Solid Waste Container Solid->CollectSolid CollectLiquid Collect in Labeled Liquid Waste Container Liquid->CollectLiquid CollectSharps Collect in Labeled Sharps Container Sharps->CollectSharps Decontaminate Decontaminate (Collect Rinsate) Labware->Decontaminate EHS Contact EHS for Hazardous Waste Pickup CollectSolid->EHS CollectLiquid->EHS CollectSharps->EHS Decontaminate->CollectLiquid Rinsate

Caption: Decision workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.